N-Boc-PEG9-alcohol
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO11/c1-23(2,3)35-22(26)24-4-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-25/h25H,4-21H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJGWZKZLBILQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-PEG9-alcohol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG9-alcohol, also known as tert-butyl (26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate, is a monodisperse polyethylene glycol (PEG) linker of significant interest in the fields of medicinal chemistry and drug development.[1][2] This heterobifunctional molecule incorporates a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a nine-unit PEG chain. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents.[3][4] The orthogonal protecting group strategy, with the acid-labile Boc group and the reactive hydroxyl moiety, allows for selective and sequential chemical modifications, making this compound a versatile building block in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for designing and executing synthetic strategies and for the proper handling and storage of the compound.
| Property | Value |
| Molecular Formula | C23H47NO11 |
| Molecular Weight | 513.62 g/mol |
| CAS Number | 2112731-44-7 |
| Appearance | Colorless to pale yellow viscous liquid or oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |
| Storage Conditions | Store at -20°C, keep in a dry and dark place |
Spectroscopic Data
While a publicly available spectrum for this compound is not readily accessible, the expected 1H NMR chemical shifts can be predicted based on the structure and data from similar compounds. The protons of the repeating ethylene glycol units would appear as a complex multiplet in the range of 3.5-3.7 ppm. The methylene protons adjacent to the alcohol and the carbamate would have distinct shifts, typically around 3.7-3.8 ppm and 3.2-3.4 ppm, respectively. The nine protons of the tert-butyl group of the Boc protecting group would give a characteristic singlet at approximately 1.4 ppm.
In mass spectrometry, alcohols like this compound can undergo characteristic fragmentation patterns, including α-cleavage and dehydration (loss of a water molecule, M-18). The fragmentation of the PEG chain itself often involves the loss of C2H4O monomer units.
Experimental Protocols
The utility of this compound lies in the selective reactions of its two functional groups. The following protocols provide detailed methodologies for the deprotection of the Boc group to reveal a primary amine and the derivatization of the terminal hydroxyl group through esterification.
N-Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA).
Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: At 0°C, add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 to 1:4 ratio of DCM to TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: The resulting amine, as a TFA salt, can often be used in the subsequent step without further purification. If necessary, co-evaporation with a solvent like DCM can be performed to ensure complete removal of residual TFA.
Hydroxyl Group Esterification
The terminal hydroxyl group of this compound can be readily esterified with a carboxylic acid, a crucial step in the assembly of more complex molecules. A common method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst.
Protocol: Esterification with a Carboxylic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 0.5 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Development
This compound is a key building block in the development of sophisticated drug delivery systems and novel therapeutic modalities, most notably in the synthesis of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The hydrophilic and flexible nature of the PEG9 chain in this compound can be advantageous in optimizing the ternary complex formation required for protein degradation.
The synthesis of a PROTAC using this compound typically involves a stepwise approach, as illustrated in the workflow diagram below.
References
Technical Guide: N-Boc-PEG9-alcohol (CAS Number 2112731-44-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioconjugation, and illustrates its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is a versatile tool in bioconjugation and drug delivery. The molecule features a terminal hydroxyl group and a Boc-protected amine, separated by a nine-unit polyethylene glycol spacer. This structure imparts valuable characteristics for the synthesis of complex biomolecules.[1][2] The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, a critical factor for many therapeutic applications.[1][2] The terminal hydroxyl group serves as a reactive handle for further derivatization, while the Boc-protected amine allows for controlled, stepwise conjugation strategies.[1] The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent reactions.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2112731-44-7 | |
| Molecular Formula | C₂₃H₄₇NO₁₁ | |
| Molecular Weight | 513.62 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | |
| Storage Conditions | -20°C, protected from moisture |
Key Applications in Drug Development
The unique properties of this compound make it a valuable linker in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker connects a monoclonal antibody to a potent cytotoxic drug. The PEG spacer can improve the ADC's pharmacokinetic profile by increasing its solubility and circulation half-life, while also potentially reducing immunogenicity.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
-
Peptide and Protein Modification: PEGylation, the process of attaching PEG chains to proteins or peptides, can enhance their therapeutic properties. This compound can be used in a stepwise manner to introduce a PEG chain with a reactive handle for further modification.
-
Targeted Drug Delivery: The PEG linker can be incorporated into drug delivery systems to improve their biocompatibility and circulation time, and to facilitate targeted delivery to specific tissues or cells. The long, flexible PEG chain can help nanoparticles evade the immune system.
Experimental Protocols
The following protocols are generalized procedures for the use of N-Boc-PEG-alcohol linkers. Researchers should optimize these conditions for their specific application.
Boc Deprotection to Yield the Free Amine
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL DCM per 1 g of PEG linker).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt (Amine-PEG9-alcohol) can often be used in the next step without further purification.
Derivatization of the Hydroxyl Group (Example: Tosylation)
This protocol activates the terminal hydroxyl group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen or Argon source
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of tosyl chloride in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-PEG9-tosylate.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker like this compound.
Caption: General workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram outlines a common strategy for synthesizing an ADC using a PEG linker.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
A Technical Guide to N-Boc-PEG9-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, applications, and handling of N-Boc-PEG9-alcohol, a versatile heterobifunctional linker. This document is intended for researchers and professionals in the fields of drug discovery, bioconjugation, and materials science.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative that features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine. This structure provides a balance of hydrophilicity, conferred by the nine-unit PEG chain, and versatile reactivity for conjugation. The Boc protecting group offers stability under a range of conditions and can be readily removed under mild acidic conditions to reveal a primary amine.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C23H47NO11 | [1] |
| Molecular Weight | 513.62 g/mol | [2] |
| CAS Number | 2112731-44-7 | [1][3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Storage | Store at -20°C, protected from light and moisture. |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications, primarily as a flexible linker to connect two different molecules.
2.1. Proteolysis-Targeting Chimeras (PROTACs)
This compound is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
References
N-Boc-PEG9-alcohol solubility in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG9-alcohol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Due to its amphiphilic nature, stemming from the hydrophobic Boc-protecting group and the hydrophilic polyethylene glycol (PEG) chain, understanding its solubility in various media is critical for its effective application.
Core Concepts: Structure and Solubility
This compound, with the chemical structure tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses distinct molecular regions that dictate its solubility. The long, hydrophilic PEG9 chain enhances solubility in aqueous solutions, while the bulky, non-polar tert-butyloxycarbonyl (Boc) group contributes to its solubility in organic solvents. This dual characteristic allows for its versatile use in a variety of reaction conditions. The hydrophilic PEG spacer is known to increase solubility in aqueous media.[1]
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, qualitative information from suppliers and related PEG compounds indicates a broad solubility profile. Generally, PEG derivatives are very soluble in water and aqueous buffers, as well as in many organic solvents.[2] For similar, shorter-chain N-Boc-PEGn-alcohols, solubility has been noted in the following solvents:
-
Water
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
It is anticipated that this compound shares this solubility in a range of polar and non-polar organic solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Dichloromethane (DCM) | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile (ACN) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in aqueous and organic solvents. This protocol is based on the widely accepted shake-flask method, followed by gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
-
Vacuum oven or desiccator
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD) (for HPLC analysis)
Procedure
2.1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.
2.2. Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic solid particles.
2.3. Quantification
2.3.1. Gravimetric Analysis:
-
Transfer a precisely measured volume of the filtered solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken.
2.3.2. HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Calculation of Solubility
-
Solubility (g/L or mg/mL):
-
Gravimetric: (Mass of residue (g or mg)) / (Volume of solution taken (L or mL))
-
HPLC: (Concentration from HPLC (g/L or mg/mL)) x (Dilution factor)
-
-
Molar Solubility (mol/L):
-
(Solubility (g/L)) / (Molecular Weight of this compound)
-
Visualization of Solubility Principles
The following diagram illustrates the general solubility characteristics of this compound, highlighting the influence of its structural components on its behavior in different solvent classes.
Caption: Solubility drivers for this compound.
References
An In-Depth Technical Guide to the Structure and Application of N-Boc-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG9-alcohol is a heterobifunctional linker molecule playing a crucial role in the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine, a nine-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, provides a versatile platform for the conjugation of various molecular entities. This guide delves into the core structural features of this compound, its physicochemical properties, and provides detailed experimental protocols for its synthesis, characterization, and application in bioconjugation.
Core Structure and Functionality
This compound is characterized by three key functional components:
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine. This allows for selective deprotection under mild acidic conditions, enabling subsequent conjugation to amine-reactive moieties. This orthogonal protection strategy is fundamental in multi-step synthetic routes.[1]
-
PEG9 Spacer: The nine-unit polyethylene glycol chain is a critical element that imparts desirable physicochemical properties. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. This is particularly advantageous when working with hydrophobic drugs or proteins. Furthermore, the PEG linker provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[2][3]
-
Terminal Alcohol: The primary hydroxyl group serves as a versatile handle for further chemical modification. It can be activated or converted into other functional groups to facilitate conjugation to a wide range of molecules, including carboxylic acids, isocyanates, and other moieties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C23H47NO11 | BroadPharm |
| Molecular Weight | 513.6 g/mol | BroadPharm |
| CAS Number | 2112731-44-7 | BroadPharm |
| Appearance | White to off-white solid or viscous oil | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Solubility | Soluble in water, DMSO, DMF, DCM | BroadPharm |
| Storage | -20°C, protected from moisture | BroadPharm |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established principles of organic and PEG chemistry.
Synthesis of this compound
This protocol describes a plausible synthetic route starting from commercially available nonaethylene glycol and involving a two-step process of mono-tosylation followed by amination and Boc protection.
Materials:
-
Nonaethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Mono-tosylation of Nonaethylene Glycol:
-
Dissolve nonaethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.
-
Slowly add a solution of tosyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated product.
-
-
Azidation of Mono-tosylated Nonaethylene Glycol:
-
Dissolve the crude mono-tosylated nonaethylene glycol in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) and stir the mixture at 80 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude azido-PEG9-alcohol.
-
-
Reduction and Boc Protection:
-
Dissolve the crude azido-PEG9-alcohol in a mixture of THF and water.
-
Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature for 12 hours (Staudinger reaction).
-
To the resulting amine solution, add dichloromethane and a saturated solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification of this compound
The crude product is purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., 20% ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 80% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a viscous oil or solid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR (400 MHz, CDCl₃):
-
δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ 3.20-3.40 (m, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
-
δ 3.50-3.70 (m, 34H): Methylene protons of the PEG chain.
-
δ 4.90-5.10 (br s, 1H): NH proton of the carbamate.
-
δ 2.50-2.70 (br s, 1H): OH proton of the terminal alcohol.
¹³C NMR (100 MHz, CDCl₃):
-
δ 28.4: Methyl carbons of the Boc group.
-
δ 40.3: Methylene carbon adjacent to the Boc-protected nitrogen.
-
δ 61.7: Terminal methylene carbon attached to the hydroxyl group.
-
δ 70.0-70.6: Methylene carbons of the PEG chain.
-
δ 79.1: Quaternary carbon of the Boc group.
-
δ 156.0: Carbonyl carbon of the carbamate.
Mass Spectrometry (ESI-MS):
-
Calculate the expected mass-to-charge ratio (m/z) for the [M+Na]⁺ adduct and compare it with the experimental value.
Applications in Drug Development: ADC and PROTAC Synthesis
This compound is a key building block in the synthesis of ADCs and PROTACs. The following diagrams illustrate the general workflows for these applications.
In a typical ADC synthesis, the hydroxyl group of this compound is first activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the cytotoxic payload. Following the conjugation of the drug, the Boc protecting group on the PEG linker is removed under acidic conditions to expose the primary amine. This amine-functionalized linker-drug construct is then conjugated to the monoclonal antibody, typically through reaction with the side-chain carboxyl groups of lysine residues, to form the final ADC.
In PROTAC synthesis, this compound serves as a versatile spacer to connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The synthesis often involves a stepwise approach. For instance, the hydroxyl group of this compound can be converted to a carboxylic acid. This functionalized linker is then coupled to the POI ligand. Subsequently, the Boc group is removed, and the resulting free amine is coupled to the E3 ligase ligand to complete the synthesis of the PROTAC molecule. The modular nature of this synthesis allows for the facile generation of libraries of PROTACs with varying linker lengths and attachment points to optimize protein degradation activity.[2][4]
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-PEG9-alcohol: Mechanism and Application as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Boc-PEG9-alcohol, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. We will explore its core mechanism of action, detailing the strategic, stepwise utilization of its functional groups, and provide practical data and protocols for its application.
Introduction: The Role of Heterobifunctional PEG Linkers
In advanced drug development, particularly for targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) is a critical component.[1][2] this compound is a valuable tool in this context. It is a heterobifunctional linker , meaning it possesses two different reactive functional groups at its termini.[] This design allows for the sequential, controlled conjugation of two different molecules, avoiding the undesirable formation of homodimers.[][4]
The structure of this compound consists of three key components:
-
A Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be selectively removed with mild acid.
-
A Nine-Unit Polyethylene Glycol (PEG) Chain: The PEG spacer is hydrophilic, flexible, and biocompatible. Its inclusion in a linker can significantly enhance the aqueous solubility and stability of the final conjugate, prolong its circulation half-life by reducing renal clearance, and minimize immunogenicity.
-
A Primary Alcohol (-OH): The terminal hydroxyl group is not intrinsically reactive with most biomolecules but can be readily "activated" or converted into other functional groups for subsequent conjugation.
This orthogonal reactivity of the two termini is the cornerstone of its mechanism as a linker.
Mechanism of Action: A Two-Stage Conjugation Strategy
The utility of this compound lies in a deliberate, two-stage chemical process. This strategy ensures that "Molecule A" is conjugated to one end of the linker before "Molecule B" is attached to the other, providing precision and control over the final conjugate's architecture.
The overall workflow can be visualized as follows:
The primary alcohol is the starting point for the first conjugation. Since the hydroxyl group is a poor leaving group, it must be activated to facilitate nucleophilic substitution. A common and effective method is to convert it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms), which are excellent leaving groups.
This activation step allows the linker to react with a nucleophilic group (e.g., an amine, thiol, or hydroxyl) on the first molecule to be conjugated, forming a stable covalent bond.
Once the first molecule is securely attached, the Boc protecting group is removed from the other terminus. This is reliably achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, which leads to the loss of a stable tert-butyl cation and gaseous carbon dioxide, revealing the primary amine.
The newly exposed primary amine is a potent nucleophile, ready to react with an electrophilic functional group on the second molecule. Common choices include activated esters (like NHS esters) to form stable amide bonds, or isothiocyanates to form thiourea linkages.
Experimental Protocols & Data
The following sections provide generalized protocols and representative data for the key steps involved in using this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) or pyridine (1.5-2.0 eq).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-PEG9-OTs linker by flash column chromatography on silica gel.
-
Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 (v/v) ratio of DCM to TFA.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Do not use a closed system, as CO2 gas is evolved.
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
Isolation: The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
The efficiency of each reaction step is crucial for the overall yield of the final conjugate. The following table summarizes typical reaction parameters and expected outcomes.
| Reaction Stage | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. OH Activation (Tosylation) | TsCl, Triethylamine | DCM | 0 to RT | 12-24 | 85-95% |
| 2. Nucleophilic Substitution | Amine, Thiol, or Alcohol | DMF/DMSO | RT to 50 | 4-16 | 70-90% |
| 3. Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | RT | 1-4 | >95% (often quantitative) |
| 4. Amine Conjugation (NHS Ester) | NHS Ester, DIPEA | DMF/DMSO | RT | 2-12 | 65-85% |
Note: Yields are representative and can vary significantly based on the specific properties of the molecules being conjugated.
Conclusion
This compound serves as a highly effective and versatile heterobifunctional linker for the precise construction of complex bioconjugates. Its defining feature is the orthogonal reactivity of its Boc-protected amine and primary alcohol termini, which enables a controlled, stepwise conjugation strategy. The inclusion of a nine-unit PEG chain further imparts favorable physicochemical properties, such as enhanced solubility and improved in vivo pharmacokinetics. By following established protocols for alcohol activation, Boc deprotection, and subsequent conjugation, researchers can reliably synthesize well-defined molecular constructs for applications ranging from targeted drug delivery to the development of novel research tools.
References
N-Boc-PEG9-alcohol PEG Spacer: An In-depth Technical Guide to its Hydrophilic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of the N-Boc-PEG9-alcohol PEG spacer, a critical component in modern bioconjugation and drug delivery systems. Its strategic application in enhancing the aqueous solubility and pharmacokinetic profiles of therapeutic molecules, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is well-established.[1][2] This document details the physicochemical properties, experimental protocols for characterization, and logical workflows for its application.
Core Physicochemical Properties
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, separated by a nine-unit polyethylene glycol (PEG) chain.[3] This structure imparts significant hydrophilicity, making it highly soluble in aqueous media and a range of organic solvents.[3] The PEG chain's ability to create a protective hydration shell around a conjugated molecule can shield it from enzymatic degradation and immune recognition, thereby extending its circulation half-life.
Table 1: Physicochemical and Solubility Data for this compound and Related Compounds
| Property | This compound | N-Boc-PEG7-alcohol (for comparison) | General Amino-PEG-alcohol |
| Molecular Formula | C23H47NO11[3] | C19H39NO9 | Variable |
| Molecular Weight | 513.6 g/mol | 425.5 g/mol | Variable |
| Calculated LogP (XLogP3) | Not available | -0.6 | Generally low to negative |
| Qualitative Water Solubility | Soluble in water | Water soluble | Aqueous soluble |
| Other Solubilities | DMSO, DCM, DMF | Not specified | DMSO, DMF, DCM |
The Role of Hydrophilicity in Bioconjugation
The incorporation of a hydrophilic PEG spacer like this compound is a key strategy to overcome the challenges associated with hydrophobic drug molecules. Many potent cytotoxic agents used in ADCs and small molecule inhibitors used in PROTACs have poor aqueous solubility. Conjugation with a PEG linker significantly enhances the overall hydrophilicity of the resulting bioconjugate, which can lead to:
-
Reduced Aggregation: Prevents the clumping of hydrophobic molecules in aqueous environments.
-
Improved Pharmacokinetics: The increased hydrodynamic size and protective hydration layer can reduce renal clearance and extend the molecule's time in circulation.
-
Enhanced Stability: The flexible PEG chain can act as a protective shield, reducing enzymatic degradation.
Experimental Protocols for Characterizing Hydrophilicity
To quantitatively assess the hydrophilic properties of this compound or similar PEG spacers, the following experimental protocols are commonly employed.
Determination of the Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, LogP, is a widely used indicator of lipophilicity versus hydrophilicity.
Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolution of Test Substance: Dissolve a known amount of this compound in the water-saturated octanol phase.
-
Partitioning: Mix the octanol phase containing the test substance with the octanol-saturated water phase in a separatory funnel. The volume ratio is typically 1:1.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the substance between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the this compound in both the octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The aqueous solubility of a compound is the maximum amount of that compound that can be dissolved in a given amount of water at a specific temperature.
Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Application Workflows
The this compound spacer is a versatile tool in the construction of complex biomolecules. Below are diagrams illustrating its use in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.
References
The Strategic Role of the Boc Protecting Group in N-Boc-PEG9-alcohol for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the development of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs), the precise control of chemical reactions is paramount. Heterobifunctional linkers are critical components in this endeavor, and among them, N-Boc-PEG9-alcohol has emerged as a valuable tool. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is central to its function, enabling a stepwise and controlled approach to the synthesis of complex drug delivery systems. This technical guide delves into the core function of the Boc protecting group in this compound, providing detailed experimental protocols and quantitative data to support its application in research and drug development.
The Pivotal Function of the Boc Protecting Group
This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) group, separated by a nine-unit polyethylene glycol (PEG) spacer. The primary role of the Boc group is to temporarily block the reactivity of the primary amine.[1] This protection is crucial as it allows for selective reactions to occur at the hydroxyl terminus of the PEG chain without interference from the nucleophilic amine.
The Boc group is renowned for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. However, it is readily and cleanly cleaved under mild acidic conditions, a property that is exploited to reveal the free amine at a desired stage in a synthetic sequence.[2] This orthogonality allows for a modular and controlled approach to the construction of complex biomolecules.
The PEG9 spacer itself confers significant advantages, most notably by increasing the aqueous solubility and reducing the potential for aggregation of the final conjugate.[3][4] The length of the PEG chain can also influence the pharmacokinetic properties of the resulting therapeutic, potentially leading to a longer circulation half-life.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C23H47NO11 | N/A |
| Molecular Weight | 513.62 g/mol | N/A |
| Purity | >98% | |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Experimental Protocols
Detailed methodologies for the protection of the amine with the Boc group and its subsequent deprotection are critical for the successful application of this compound.
Synthesis of this compound (Representative Protocol)
While specific synthesis data for this compound is not extensively published, a general protocol for the Boc protection of an amino-alcohol can be adapted. High yields and purity are typically achievable under standard conditions.
Materials:
-
Amino-PEG9-alcohol
-
Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Amino-PEG9-alcohol (1 equivalent) in DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Yield | >95% |
| Purity (Post-purification) | >98% |
Deprotection of this compound to Yield Amino-PEG9-alcohol
The removal of the Boc group is typically achieved with high efficiency under mild acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM.
-
Add the TFA/DCM solution or 4M HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain Amino-PEG9-alcohol.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 1.5 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | >90% |
| Purity (Post-workup) | >95% |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable heterobifunctional linker for the synthesis of ADCs. The workflow involves the initial modification of the linker with a cytotoxic drug, followed by deprotection of the Boc group and subsequent conjugation to an antibody.
Caption: Workflow for ADC synthesis using this compound.
Logical Flow of ADC Synthesis
The synthesis of an ADC using this compound follows a logical and controlled sequence, enabled by the Boc protecting group.
Caption: Logical sequence of ADC synthesis.
Conclusion
The Boc protecting group in this compound serves as a cornerstone for the controlled and sequential synthesis of advanced bioconjugates. Its stability and facile, selective removal under mild acidic conditions provide the necessary orthogonality for complex molecular construction. This guide provides a framework for the application of this compound in drug development, offering representative protocols and quantitative data to aid researchers and scientists in this dynamic field. The strategic use of this and similar protected linkers will continue to be instrumental in the advancement of targeted therapies.
References
- 1. This compound, 2112731-44-7 | BroadPharm [broadpharm.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of the Terminal Hydroxyl Group in N-Boc-PEG9-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG9-alcohol is a heterobifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine on one terminus and a reactive hydroxyl group on the other, connected by a nine-unit polyethylene glycol (PEG) spacer, allows for a highly controlled and sequential conjugation strategy. This guide provides a comprehensive technical overview of the role and reactivity of the terminal hydroxyl group, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its effective use in research and development.
The core utility of this compound lies in its bifunctionality, which enables orthogonal chemical modifications. The Boc-protected amine is stable under a wide range of reaction conditions but can be selectively deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation.[1][2] This leaves the terminal hydroxyl group as a versatile handle for a variety of chemical transformations, allowing for the covalent attachment of this hydrophilic linker to a wide array of molecules. The PEG9 spacer itself enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[3][4]
Activation of the Terminal Hydroxyl Group
The hydroxyl group of this compound is not inherently reactive towards many functional groups. Therefore, it must first be "activated" by converting it into a better leaving group. This activation is a critical step that opens the door to a multitude of conjugation chemistries. The most common activation methods are tosylation and the Mitsunobu reaction.
Tosylation
Tosylation involves the reaction of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. This converts the hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.
Experimental Protocol: Tosylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-PEG9-tosylate.
Caption: General workflow for the tosylation of this compound.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[5] In the context of this compound, it is particularly useful for introducing nucleophiles such as azides, phthalimides (a precursor to amines), or carboxylic acids (to form esters). The reaction typically involves triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Mitsunobu Azidation of this compound
-
Dissolve this compound (1 equivalent), triphenylphosphine (1.5 equivalents), and hydrazoic acid (HN3, generated in situ or used as a solution, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of DIAD (1.5 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-PEG9-azide.
Caption: General workflow for the Mitsunobu reaction on this compound.
Subsequent Reactions of the Activated Hydroxyl Group
Once activated, the terminal group of the N-Boc-PEG9-linker can undergo nucleophilic substitution with a variety of nucleophiles to form stable covalent bonds.
Esterification
The terminal hydroxyl group can be esterified with carboxylic acids. This can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with a carboxylic acid), or more commonly, by activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: EDC/DMAP-Mediated Esterification
-
Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add EDC hydrochloride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Etherification
The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the terminal hydroxyl group of this compound with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the activation and subsequent reactions of the terminal hydroxyl group of N-Boc-PEG-alcohols, based on literature data for similar compounds.
Table 1: Activation of N-Boc-PEG-OH
| Activation Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Tosylation | p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to RT | 12-18 | 85-95 |
| Mesylation | Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| Mitsunobu (Azide) | PPh3, DIAD, HN3 | - | THF | 0 to RT | 12-24 | 70-90 |
Table 2: Conjugation Reactions of Activated N-Boc-PEG-Linkers
| Reaction Type | PEG Derivative | Nucleophile/Substrate | Coupling Agents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | N-Boc-PEG-OH | Carboxylic Acid | EDC, DMAP | DCM | RT | 12-24 | 60-80 |
| Etherification | N-Boc-PEG-OH | Alkyl Bromide | NaH | THF | Reflux | 12-24 | 50-70 |
| Amine Alkylation | N-Boc-PEG-Tosylate | Primary Amine | - | DMF | 60-80 | 12-18 | 70-90 |
| Thioether Formation | N-Boc-PEG-Tosylate | Thiol | K2CO3 | DMF | RT | 4-8 | >90 |
Applications in Drug Development
The ability to selectively functionalize the terminal hydroxyl group of this compound makes it a critical component in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, a potent cytotoxic drug can be attached to the N-Boc-PEG9-linker via its terminal hydroxyl group. After deprotection of the Boc group, the resulting amine can be conjugated to a monoclonal antibody, often through a maleimide-thiol linkage. The PEG linker enhances the solubility and stability of the ADC.
Caption: Logical flow for ADC synthesis using this compound.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal building block for the linker component of a PROTAC. One ligand (for either the target protein or the E3 ligase) can be attached to the hydroxyl end, and after Boc deprotection, the other ligand can be coupled to the amine end. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex.
Caption: Logical flow for PROTAC synthesis using this compound.
References
- 1. This compound, 2112731-44-7 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 5. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of N-Boc-PEG9-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, is a valuable tool in bioconjugation, drug delivery, and proteomics. Its structure, featuring a Boc-protected amine and a terminal hydroxyl group, allows for sequential and controlled modification of molecules. However, as with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, supported by available data and established laboratory practices.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary concerns are acute oral toxicity and significant environmental impact.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
It is crucial to note that while comprehensive toxicological data for this compound is not extensively published, the classification indicates that ingestion can lead to harmful effects. Furthermore, its high toxicity to aquatic organisms necessitates stringent measures to prevent its release into the environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C23H47NO11 |
| Molecular Weight | 513.62 g/mol |
| Appearance | Varies; can be a colorless to pale yellow viscous liquid or solid |
| Solubility | Soluble in water, DMSO, DCM, and DMF.[1] |
| Storage Temperature | -20°C is recommended for long-term storage.[2][3][4] |
The viscous nature of many PEGylated compounds requires special attention during handling to ensure accurate measurement and prevent spills.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure safety.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when heating or aerosolizing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, consider additional protective clothing such as an apron or sleeves.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Experimental Protocols: Safe Deprotection of this compound
The removal of the Boc protecting group is a common procedure when using this compound. This process involves the use of strong acids and requires strict adherence to safety protocols.
Materials
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol
-
Preparation: In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution. This creates a 50% TFA/DCM solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize the acid. Caution: This will generate CO2 gas; vent the separatory funnel frequently.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG9-alcohol.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |
Accidental Release and Disposal
Accidental Release
In case of a spill, follow these steps:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water or a decontaminating solution).
-
Do not allow the spilled material to enter drains or waterways due to its high aquatic toxicity.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Due to its classification as an aquatic toxin, it should be treated as hazardous waste. Do not dispose of it down the drain.
Conclusion
This compound is a versatile chemical tool with a defined set of hazards that can be effectively managed through adherence to standard laboratory safety practices. By understanding its properties, utilizing appropriate personal protective equipment, and following established protocols for handling, reaction, and disposal, researchers can safely incorporate this reagent into their workflows. The information presented in this guide is intended to supplement, not replace, a comprehensive risk assessment and the information provided in the product-specific Safety Data Sheet. Always prioritize safety and consult your institution's environmental health and safety department for guidance on specific procedures and regulations.
References
An In-depth Technical Guide to the Storage and Stability of N-Boc-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling N-Boc-PEG9-alcohol, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Understanding its stability profile is paramount for ensuring the integrity and reproducibility of experimental outcomes. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.
Optimal Storage Conditions
To maintain the chemical integrity and purity of this compound, it is imperative to adhere to the following storage guidelines as recommended by suppliers.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Protects against moisture- and oxygen-driven degradation. |
| Light Exposure | Protected from light (amber vial) | Prevents potential photolytic degradation. |
| Container | Tightly sealed container | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Chemical Stability and Incompatibilities
This compound possesses two key functional groups that dictate its stability: the tert-butyloxycarbonyl (Boc) protected amine and the terminal hydroxyl group on the polyethylene glycol (PEG) chain.
Boc Protecting Group: The Boc group is notoriously labile to acidic conditions.[1] Exposure to even mild acids can lead to its cleavage, exposing the primary amine. Conversely, the Boc group is generally stable under basic conditions and in the presence of most nucleophiles.
PEG Chain and Terminal Alcohol: The polyethylene glycol chain is susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions and can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. The terminal alcohol can undergo oxidation to an aldehyde and subsequently to a carboxylic acid.
Incompatible Materials: To prevent degradation, avoid contact with:
-
Strong Acids and Alkalis: Acids will cleave the Boc group, while strong bases can catalyze the degradation of the PEG chain.
-
Strong Oxidizing and Reducing Agents: These can lead to the degradation of the PEG chain and the terminal alcohol.
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily affecting the Boc protecting group and the PEG chain.
Experimental Protocols for Stability Assessment
A forced degradation study is a crucial experiment to determine the intrinsic stability of a molecule.[2][3] The following protocols are provided as a general framework and should be adapted based on the specific analytical capabilities and requirements of the researcher.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow:
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Keep the solid sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| 0.1 M HCl | 24 | 60 | >90% | Amino-PEG9-alcohol |
| 0.1 M NaOH | 24 | 60 | <5% | Minor PEG chain fragments |
| 3% H₂O₂ | 24 | 25 | 15-25% | Oxidized PEG derivatives |
| Thermal (Solid) | 72 | 80 | 5-10% | Various small molecule impurities |
| Photolytic | 24 | 25 | <5% | Minor unidentified products |
Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately quantifying the purity of this compound and its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method (General)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carbamate) or Mass Spectrometry (MS) for identification of degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
This technical guide provides a foundational understanding of the storage, stability, and analytical considerations for this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies to ensure the quality and reliability of their results.
References
Methodological & Application
Application Notes and Protocols for N-Boc-PEG9-alcohol Bioconjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility and stability, and reduced immunogenicity.[1] N-Boc-PEG9-alcohol is a discrete PEG linker containing nine ethylene glycol units, with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a hydroxyl group at the other. The Boc protecting group allows for selective conjugation strategies, ensuring that the amine functionality is preserved until it is needed for subsequent reactions.
These application notes provide a detailed protocol for the bioconjugation of this compound to a peptide via its primary amine groups (N-terminus or lysine side chains). The protocol covers the activation of the terminal hydroxyl group of the PEG linker, the coupling reaction with the peptide, and the subsequent deprotection of the Boc group to yield the final PEGylated peptide.
Data Presentation
The efficiency and yield of peptide PEGylation can be influenced by several factors, including the peptide sequence, the nature of the PEGylating agent, and the reaction conditions. Below is a summary of typical yields and purities reported for peptide synthesis and PEGylation reactions.
| Step | Parameter | Typical Value Range | Notes |
| Peptide Synthesis | Crude Peptide Purity (by HPLC) | 50 - 70% | Dependent on peptide length and sequence; purification is required. |
| Final Purified Peptide Yield | 10 - 50% | Highly variable based on synthesis efficiency and purification losses. | |
| PEGylation | Coupling Efficiency | >90% | Can be optimized by adjusting stoichiometry and reaction time. |
| Overall Yield of Purified PEGylated Peptide | 30 - 60% | Based on the starting amount of purified peptide. | |
| Purity of Final PEGylated Peptide | >95% | Achievable with appropriate purification methods like RP-HPLC. |
Experimental Protocols
This section details the multi-step protocol for the bioconjugation of this compound to a peptide.
Diagram of the Experimental Workflow
Caption: Workflow for the bioconjugation of this compound to a peptide.
Step 1: Activation of this compound (Tosylation)
To make the terminal hydroxyl group of this compound reactive towards the amine groups of the peptide, it is first converted to a tosylate, which is an excellent leaving group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG9-tosylate (N-Boc-PEG9-OTs).
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Coupling of Activated N-Boc-PEG9-OTs to the Peptide
The activated PEG linker is then coupled to the primary amine groups of the peptide.
Materials:
-
N-Boc-PEG9-OTs (from Step 1)
-
Peptide with a free amine group (lyophilized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the lyophilized peptide in anhydrous DMF.
-
In a separate vial, dissolve N-Boc-PEG9-OTs (1.5-3 equivalents relative to the peptide) in anhydrous DMF.
-
Add the N-Boc-PEG9-OTs solution to the peptide solution.
-
Add DIPEA (2-4 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to observe the formation of the PEGylated peptide and the consumption of the starting peptide.
-
Once the reaction is deemed complete, the crude Boc-PEG9-Peptide conjugate can be precipitated by adding cold diethyl ether, followed by centrifugation to collect the pellet.
Step 3: Boc Deprotection
The Boc protecting group is removed from the PEGylated peptide under acidic conditions.
Materials:
-
Crude Boc-PEG9-Peptide (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vial
Procedure:
-
Dissolve the crude Boc-PEG9-Peptide in DCM.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.[2]
-
Monitor the deprotection by RP-HPLC.
-
After completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The crude deprotected H2N-PEG9-Peptide can be precipitated and washed with cold diethyl ether.
Step 4: Purification and Characterization
The final PEGylated peptide is purified and characterized to ensure its identity and purity.
Purification:
-
The crude H2N-PEG9-Peptide is purified by preparative RP-HPLC using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution.
-
Fractions are collected and analyzed by analytical RP-HPLC and/or mass spectrometry.
-
Pure fractions are pooled and lyophilized to obtain the final product.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final PEGylated peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.
-
RP-HPLC: To assess the purity of the final product.
Logical Relationships in Peptide PEGylation
The selection of the PEGylation strategy depends on the desired properties of the final conjugate and the available functional groups on the peptide.
Caption: Common bioconjugation strategies for PEGylating peptides.
References
Application Notes and Protocols for the Synthesis of N-Boc-PEG9-alcohol Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The linker is a critical component, influencing the stability, solubility, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers are widely utilized due to their ability to enhance the hydrophilicity of ADCs, which can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.
N-Boc-PEG9-alcohol is a discrete, heterobifunctional PEG linker featuring nine ethylene glycol units. One terminus is functionalized with a hydroxyl group, allowing for further modification or attachment to a payload, while the other end contains a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine for conjugation to an antibody. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, along with characterization data and its application in ADC development.
Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process starting from commercially available nonaethylene glycol. The workflow involves the selective functionalization of the terminal hydroxyl groups to introduce an amine on one end, followed by the protection of this amine with a Boc group, while retaining the hydroxyl group on the other end.
Application Notes and Protocols for Coupling Reactions of N-Boc-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of N-Boc-PEG9-alcohol, a versatile linker used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The hydroxyl group of this compound allows for various conjugation strategies, primarily through esterification and etherification reactions. The Boc-protecting group on the terminal amine provides an orthogonal handle for subsequent modifications under mild acidic conditions.[1][2]
Key Applications
This compound is a valuable building block in drug discovery and development due to the properties imparted by the polyethylene glycol (PEG) chain. The PEG linker enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2] Common applications include its use as a linker in PROTACs to connect a target protein ligand and an E3 ligase ligand.[3]
Esterification Reactions
Esterification is a common method to couple this compound with carboxylic acids. Two highly effective methods for this transformation under mild conditions are the Mitsunobu reaction and the Steglich esterification. These methods are particularly suitable for substrates that are sensitive to harsh reaction conditions.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters, with inversion of stereochemistry at the alcohol carbon, using a phosphine and an azodicarboxylate. For the primary hydroxyl group of this compound, this reaction proceeds efficiently to form the desired ester.
A general scheme for the Mitsunobu reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack of the carboxylate.
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-PEG9-ester.
Quantitative Data Summary (Mitsunobu Reaction)
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | Starting material. |
| Carboxylic Acid | 1.1 - 1.5 eq | The nucleophile. |
| Triphenylphosphine | 1.5 eq | The phosphine reagent. |
| DIAD or DEAD | 1.5 eq | The azodicarboxylate. |
| Solvent | Anhydrous THF | Other aprotic solvents like DCM can also be used. |
| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the reaction. |
| Reaction Time | 6 - 24 hours | Varies depending on the substrate. |
| Yield | 60 - 90% | Typical reported yields for similar substrates. |
Steglich Esterification
The Steglich esterification is another mild method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly useful for sterically hindered substrates and is compatible with the Boc-protecting group.
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which is then attacked by the alcohol.
This protocol provides a general procedure for the Steglich esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF, add DCC or EDC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-PEG9-ester.
Quantitative Data Summary (Steglich Esterification)
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.1 eq | Slight excess to ensure complete consumption of the carboxylic acid. |
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| DCC or EDC | 1.2 eq | The coupling agent. EDC is often preferred due to the water-solubility of its urea byproduct. |
| DMAP | 0.1 - 0.2 eq | The catalyst. |
| Solvent | Anhydrous DCM or DMF | Choice of solvent depends on the solubility of the substrates. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature. |
| Reaction Time | 12 - 24 hours | Varies depending on the specific substrates. |
| Yield | 70 - 95% | Generally high yields are achieved with this method. |
Etherification Reactions
The hydroxyl group of this compound can also undergo etherification, for instance, through a Williamson ether synthesis-type reaction. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.
This scheme illustrates the formation of an ether from this compound and an alkyl halide.
This protocol outlines a general procedure for the etherification of this compound.
Materials:
-
This compound
-
Alkyl halide or sulfonate (R-X)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide or sulfonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-PEG9-ether.
Quantitative Data Summary (Williamson Ether Synthesis)
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| This compound | 1.0 eq | The nucleophile precursor. |
| Sodium Hydride | 1.5 eq | A strong base to deprotonate the alcohol. |
| Alkyl Halide/Sulfonate | 1.2 eq | The electrophile. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents are preferred. |
| Temperature | 0 °C to 80 °C | The optimal temperature depends on the reactivity of the electrophile. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored. |
| Yield | 50 - 80% | Yields can vary depending on the substrates. |
Deprotection of the Boc Group
The N-Boc protecting group can be readily removed under mild acidic conditions to reveal the primary amine, which can then be used for further conjugation, for example, through amide bond formation.
Materials:
-
N-Boc-PEG9-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-PEG9-conjugate in DCM.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often used in the next step without further purification.
Conclusion
This compound is a highly useful and adaptable linker for the synthesis of complex biomolecules and drug candidates. The protocols provided herein for esterification and etherification reactions, followed by Boc deprotection, offer reliable methods for its incorporation into a variety of molecular architectures. The reaction conditions can be optimized based on the specific substrates and desired outcomes.
References
experimental workflow for incorporating N-Boc-PEG9-alcohol into molecules
Application Notes and Protocols for the Seamless Integration of a Versatile PEG Linker in Drug Development and Bioconjugation
For researchers, scientists, and drug development professionals, the strategic incorporation of polyethylene glycol (PEG) linkers is a cornerstone of modern therapeutic design. N-Boc-PEG9-alcohol, a discrete PEG (dPEG®) reagent, offers a unique combination of a hydroxyl group for versatile activation and a Boc-protected amine for controlled, sequential conjugation. This document provides a detailed experimental workflow for integrating this compound into small molecules, peptides, or proteins, thereby enhancing their solubility, stability, and pharmacokinetic profiles.[1]
Introduction to this compound
This compound is a heterobifunctional linker featuring a primary alcohol at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, connected by a nine-unit ethylene glycol chain.[2] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecule.[2] The terminal hydroxyl group can be chemically modified to react with various functional groups, while the Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions for subsequent conjugation steps.[1][2] This dual functionality makes it an invaluable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules.
Core Experimental Workflow
The incorporation of this compound into a target molecule generally follows a three-stage process: activation of the PEG linker, conjugation to the target molecule, and subsequent purification and characterization of the conjugate. Depending on the desired final construct, one of two primary strategies is employed:
-
Strategy A: Activation of the hydroxyl group of this compound for reaction with a nucleophilic site on the target molecule.
-
Strategy B: Deprotection of the Boc group to reveal the primary amine, followed by its reaction with an electrophilic site on the target molecule.
Below are detailed protocols for each stage of the workflow.
Diagram: General Experimental Workflow
References
Application Notes and Protocols for Surface Modification of Biomaterials using N-Boc-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-PEG9-alcohol for the surface modification of biomaterials. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cellular adhesion, thereby minimizing biofouling and improving in vivo performance. The this compound is a heterobifunctional linker featuring a terminal hydroxyl group for covalent attachment to various substrates and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine allows for a multi-step functionalization strategy, enabling the subsequent conjugation of a wide array of biomolecules, such as peptides, proteins, antibodies, or small molecule drugs, in a controlled manner.
This document outlines the protocols for the immobilization of this compound onto common biomaterial surfaces (silica/glass and gold), the subsequent deprotection of the Boc group to expose a primary amine, and the final conjugation of a target biomolecule.
Data Presentation: Surface Characterization
Successful surface modification can be monitored and quantified using various surface analysis techniques. The following tables summarize expected quantitative data at each stage of the modification process. These values are representative and may vary depending on the specific substrate, reaction conditions, and the nature of the conjugated biomolecule.
Table 1: Representative Surface Characterization Data for PEGylation of a Silica Surface
| Surface Stage | Technique | Parameter | Expected Value |
| Unmodified Silica | Water Contact Angle | Angle (°) | < 20° |
| XPS (Atomic %) | Si | ~30-35% | |
| O | ~60-65% | ||
| C | < 5% | ||
| After this compound Immobilization | Water Contact Angle | Angle (°) | 40-60° |
| XPS (Atomic %) | Si | Decreased | |
| O | Increased | ||
| C | Increased significantly | ||
| N | ~1-3% | ||
| Ellipsometry | Layer Thickness | 2-5 nm | |
| After Boc Deprotection (Amine Surface) | Water Contact Angle | Angle (°) | 30-50° |
| XPS (Atomic %) | N | Increased slightly | |
| After Biomolecule Conjugation | Water Contact Angle | Angle (°) | Varies (typically > 60°) |
| XPS (Atomic %) | N | Increased further | |
| Ellipsometry | Layer Thickness | Increased (depends on biomolecule size) |
Table 2: Representative Surface Characterization Data for PEGylation of a Gold Surface
| Surface Stage | Technique | Parameter | Expected Value |
| Unmodified Gold | Water Contact Angle | Angle (°) | ~70-80° |
| XPS (Atomic %) | Au | ~95-100% | |
| C | < 5% | ||
| After Thiol-Linker and this compound Immobilization | Water Contact Angle | Angle (°) | 40-60° |
| XPS (Atomic %) | Au | Decreased | |
| C | Increased significantly | ||
| O | Increased | ||
| N | ~1-3% | ||
| S | ~1-2% | ||
| Ellipsometry | Layer Thickness | 3-6 nm | |
| After Boc Deprotection (Amine Surface) | Water Contact Angle | Angle (°) | 30-50° |
| XPS (Atomic %) | N | Increased slightly | |
| After Biomolecule Conjugation | Water Contact Angle | Angle (°) | Varies (typically > 60°) |
| XPS (Atomic %) | N | Increased further | |
| Ellipsometry | Layer Thickness | Increased (depends on biomolecule size) |
Experimental Protocols & Workflows
The overall workflow for the surface modification using this compound consists of three main stages: immobilization of the PEG linker, deprotection of the terminal amine, and conjugation of the target biomolecule.
Caption: Overall experimental workflow for surface modification.
Protocol 1: Immobilization of this compound on a Silica/Glass Surface
This protocol describes the covalent attachment of the this compound to a hydroxyl-rich silica or glass surface via a silanization reaction.
Materials:
-
Silica or glass substrate
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane (ICPTES) or similar silane coupling agent
-
Anhydrous toluene or other suitable anhydrous solvent
-
Triethylamine (TEA) or other suitable catalyst
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Surface Preparation: a. Clean the silica/glass substrate by sonicating in a sequence of detergent solution, deionized water, and ethanol (15 minutes each). b. Dry the substrate under a stream of nitrogen or argon gas. c. Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ). Rinse thoroughly with deionized water and dry.
-
Silanization: a. In a glovebox or under an inert atmosphere, prepare a solution of ICPTES (e.g., 1-2% v/v) in anhydrous toluene. b. Immerse the cleaned and activated substrate in the ICPTES solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or 30 minutes at 60°C. d. Remove the substrate and rinse thoroughly with anhydrous toluene to remove any unbound silane. e. Cure the silane layer by baking at 110°C for 30-60 minutes.
-
PEGylation: a. Prepare a solution of this compound (e.g., 10 mg/mL) in anhydrous toluene containing a catalytic amount of triethylamine (e.g., 0.1% v/v). b. Immerse the silanized substrate in the this compound solution. c. Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere. d. Remove the substrate and rinse sequentially with toluene, ethanol, and deionized water to remove any non-covalently bound PEG linker. e. Dry the substrate under a stream of nitrogen or argon gas.
Caption: Workflow for immobilization on a silica surface.
Protocol 2: Immobilization of this compound on a Gold Surface
This protocol utilizes thiol chemistry to create a self-assembled monolayer (SAM) on a gold surface, which is then functionalized with this compound.
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (MUA) or similar ω-functionalized thiol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N-Boc-PEG9-amine (synthesized from this compound or commercially available)
-
Ethanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Nitrogen or Argon gas
Procedure:
-
Surface Preparation: a. Clean the gold substrate by sonicating in ethanol and deionized water (15 minutes each). b. Dry the substrate under a stream of nitrogen or argon gas. c. Immediately proceed to the next step to prevent surface contamination.
-
SAM Formation: a. Prepare a solution of MUA (e.g., 1-2 mM) in absolute ethanol. b. Immerse the cleaned gold substrate in the MUA solution. c. Allow the SAM to form for 18-24 hours at room temperature. d. Remove the substrate and rinse thoroughly with ethanol to remove any non-adsorbed thiol. e. Dry the substrate under a stream of nitrogen or argon gas.
-
Activation of Carboxylic Acid Groups: a. Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in an appropriate buffer (e.g., MES buffer, pH 6.0). b. Immerse the MUA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups. c. Rinse the substrate with the buffer to remove excess EDC and NHS.
-
PEGylation: a. Prepare a solution of N-Boc-PEG9-amine (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). b. Immerse the activated substrate in the N-Boc-PEG9-amine solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. d. Remove the substrate and rinse thoroughly with buffer, deionized water, and ethanol. e. Dry the substrate under a stream of nitrogen or argon gas.
Protocol 3: Boc Deprotection to Expose the Amine Group
This protocol describes the removal of the Boc protecting group to yield a terminal primary amine, which is ready for bioconjugation.
Materials:
-
N-Boc-PEG9 functionalized substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A neutralizing solution (e.g., 5% diisopropylethylamine (DIPEA) in DCM or 0.1 M sodium bicarbonate solution)
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Deprotection: a. Prepare the deprotection solution: a mixture of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. b. Immerse the substrate in the deprotection solution at room temperature for 30-60 minutes. c. Remove the substrate and immediately rinse with DCM to remove excess TFA.
-
Neutralization: a. Neutralize the surface by immersing it in the neutralization solution for 5-10 minutes. This step is crucial to deprotonate the newly formed amine trifluoroacetate salt. b. Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water. c. Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for bioconjugation.
Functionalization of Molecules with N-Boc-PEG9-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG9-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification.[1][2] Its structure, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a nine-unit polyethylene glycol spacer, and a terminal hydroxyl group, offers a versatile platform for the covalent attachment of PEG chains to a variety of molecules.[1][2] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for sequential and specific chemical modifications.[1]
This document provides detailed protocols for the functionalization of molecules using this compound, including the deprotection of the Boc group to yield a primary amine and the activation of the hydroxyl group for subsequent conjugation reactions.
Key Features of this compound
-
Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to reveal a reactive amine. This allows for a two-stage conjugation strategy.
-
Hydrophilic PEG9 Spacer: The nine-unit PEG chain increases the hydrophilicity and bioavailability of the conjugated molecule, reduces immunogenicity, and can improve its pharmacokinetic profile.
-
Terminal Hydroxyl Group: The primary alcohol can be activated or modified to react with various functional groups on a target molecule, such as carboxylic acids or isocyanates.
Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
Drug Delivery: Improving the solubility and circulation half-life of small molecule drugs.
-
Bioconjugation: Linking therapeutic proteins, peptides, or oligonucleotides to enhance their stability and efficacy.
-
PROTACs and Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between the targeting moiety and the payload.
-
Surface Modification: Functionalizing nanoparticles and other material surfaces to improve their biocompatibility and reduce non-specific binding.
Experimental Protocols
This section details the core procedures for working with this compound: Boc deprotection and activation of the hydroxyl group.
Protocol 1: Boc Deprotection of this compound to Yield Amine-PEG9-alcohol
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the product will have a lower Rf value (be more polar) than the starting material. For LC-MS, monitor the disappearance of the starting material's mass and the appearance of the deprotected product's mass.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The residue will be the amine as its TFA salt.
-
For applications requiring the free amine, perform a basic work-up:
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the free amine, amine-PEG9-alcohol.
-
Quantitative Data Summary: General Conditions for Boc Deprotection
| Parameter | Value |
| TFA Concentration | 25-50% in Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours |
| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) |
Protocol 2: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal alcohol to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound (or the deprotected amine-PEG9-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask at 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Quantitative Data Summary: General Conditions for Tosylation
| Reagent | Equivalents |
| Alcohol | 1.0 |
| p-Toluenesulfonyl chloride | 1.2 |
| Pyridine or Triethylamine | 1.5 |
Protocol 3: Functionalization of a Carboxylic Acid with this compound (Fischer Esterification)
This protocol outlines the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst
-
An appropriate solvent (often the alcohol can be used in excess as the solvent)
-
Round-bottom flask with a Dean-Stark apparatus (optional, for water removal)
-
Magnetic stirrer and stir bar
Procedure:
-
Combine the carboxylic acid and an excess of this compound in a round-bottom flask.
-
Add a catalytic amount of a strong acid such as sulfuric acid or tosic acid.
-
Heat the reaction mixture, typically at reflux, to drive the equilibrium towards the ester product. The removal of water, for example by using a Dean-Stark trap, can improve the yield.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base.
-
Purify the resulting ester using column chromatography.
Visualization of Experimental Workflows
Caption: General workflows for Boc deprotection and hydroxyl activation of this compound.
Caption: Synthetic pathways for molecule functionalization using this compound.
References
Application of N-Boc-PEG9-alcohol in the Construction of Heterobifunctional Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules are a cornerstone of modern therapeutic strategies, enabling the targeted degradation of proteins or the specific delivery of cytotoxic payloads to diseased cells. At the heart of these constructs, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is the linker element, which dictates the molecule's spatial arrangement, solubility, and overall efficacy. N-Boc-PEG9-alcohol is a versatile, discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity, flexibility, and defined length, making it an invaluable tool in the synthesis of these complex therapeutics.
The PEG9 chain enhances the aqueous solubility of the heterobifunctional molecule, which is often a challenge for large, hydrophobic constructs. This improved solubility can facilitate handling during synthesis and formulation and may improve pharmacokinetic properties in vivo. The Boc-protected amine and the terminal alcohol provide orthogonal handles for a two-step sequential conjugation, allowing for the controlled and efficient assembly of the final molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the construction of PROTACs and ADCs. It also includes quantitative data on the impact of PEG linker length on the performance of these molecules and visual diagrams of relevant signaling pathways and experimental workflows.
Key Applications
This compound serves as a foundational building block for:
-
Proteolysis Targeting Chimeras (PROTACs): By connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG9 linker provides the necessary spacing to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is attached to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG9 linker can be used to connect the payload to the antibody, influencing the drug-to-antibody ratio (DAR), stability, and pharmacokinetic profile of the conjugate.
Quantitative Data on PEG Linker Length in PROTACs
The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the efficiency of target protein degradation. The optimal linker length is target-dependent and often requires empirical determination. Below is a summary of data from comparative studies on PROTACs with varying PEG linker lengths.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 (approx. 12 atoms) | 18 | >95 | [1] |
| BRD4 | VHL | PEG4 (approx. 15 atoms) | 8 | >95 | [1] |
| BRD4 | VHL | PEG5 (approx. 18 atoms) | 5 | >95 | [1] |
| BRD4 | VHL | PEG6 (approx. 21 atoms) | 12 | >95 | [1] |
| TBK1 | VHL | < 12 | No degradation | - | [2] |
| TBK1 | VHL | 21 | 3 | 96 | |
| TBK1 | VHL | 29 | 292 | 76 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a heterobifunctional molecule using this compound. These are representative procedures and may require optimization for specific target molecules.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG9-tosylate.
Protocol 2: Oxidation of this compound to N-Boc-PEG9-acid
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid, which can be used for amide bond formation.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or Dess-Martin Periodinane (DMP) or TEMPO/NaOCl
-
Acetone (for Jones oxidation) or DCM (for DMP and TEMPO oxidation)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure (using Jones Oxidation):
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-PEG9-acid.
Protocol 3: General Synthesis of a PROTAC using a Functionalized PEG9 Linker
This protocol outlines the sequential coupling of a POI ligand and an E3 ligase ligand to a functionalized N-Boc-PEG9-linker.
Step 3a: Coupling of the First Ligand
-
If using N-Boc-PEG9-tosylate: Dissolve the POI or E3 ligase ligand containing a nucleophilic group (e.g., amine or phenol) (1.0 eq) and N-Boc-PEG9-tosylate (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) with a suitable base (e.g., K2CO3 or DIPEA). Stir at room temperature or elevated temperature until the reaction is complete (monitor by LC-MS).
-
If using N-Boc-PEG9-acid: Dissolve the POI or E3 ligase ligand containing an amine group (1.0 eq), N-Boc-PEG9-acid (1.1 eq), a peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq), and a non-nucleophilic base (e.g., DIPEA) (2-3 eq) in anhydrous DMF. Stir at room temperature overnight (monitor by LC-MS).
-
Work up the reaction mixture and purify the product (ligand-PEG9-N-Boc) by flash chromatography or preparative HPLC.
Step 3b: Boc Deprotection
-
Dissolve the purified ligand-PEG9-N-Boc in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to obtain the amine salt (ligand-PEG9-NH2). This is often used in the next step without further purification.
Step 3c: Coupling of the Second Ligand
-
Couple the second ligand (containing a carboxylic acid) to the deprotected ligand-PEG9-NH2 using standard peptide coupling conditions as described in Step 3a for N-Boc-PEG9-acid.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated targeted protein degradation.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Synthetic Workflow for a PROTAC
Caption: A modular synthetic workflow for PROTAC construction.
Conclusion
This compound is a highly valuable and adaptable linker for the construction of sophisticated heterobifunctional molecules. Its defined length, hydrophilicity, and orthogonal protecting groups provide medicinal chemists with a reliable tool to systematically synthesize and optimize PROTACs and ADCs. The provided protocols and data serve as a starting point for researchers to incorporate this versatile linker into their drug discovery programs, with the ultimate goal of developing novel and effective targeted therapies. The optimization of linker length and composition remains a critical aspect of designing potent heterobifunctional molecules, and empirical validation is essential for success.
References
Application Notes and Protocols for the Purification of N-Boc-PEG9-alcohol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N-Boc-PEG9-alcohol and its reaction products. The protocols focus on two primary chromatographic techniques: Silica Gel Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method depends on the scale of the synthesis, the impurity profile, and the desired final purity.
Introduction to Purification Challenges
This compound is a hydrophilic molecule due to its polyethylene glycol (PEG) chain. This polarity can present challenges during purification, such as streaking on thin-layer chromatography (TLC) plates and poor separation in normal-phase column chromatography. Common impurities in the synthesis of this compound, often arising from the Williamson ether synthesis of the PEG backbone, may include unreacted starting materials, byproducts from elimination reactions, and PEG oligomers of varying lengths. Additionally, the tert-butyloxycarbonyl (Boc) protecting group can be labile under strongly acidic conditions, potentially leading to the formation of the deprotected amine as an impurity.
General Workflow for Purification
A general workflow for the purification of this compound reaction products involves an initial workup followed by one or two chromatographic steps. The specific workflow will be dictated by the nature of the reaction and the impurities present.
Caption: General purification workflow for this compound.
Method 1: Silica Gel Column Chromatography
Silica gel chromatography is a cost-effective method suitable for medium to large-scale purifications and for the removal of less polar impurities. The polar nature of PEG compounds can lead to streaking and poor separation on silica; therefore, a carefully selected gradient elution system is crucial.
Experimental Protocol
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on the column.
-
Visualize the spots using a suitable stain, such as potassium permanganate, as the Boc group does not provide strong UV absorbance. The deprotected amine, a potential impurity, will have a lower Rf value due to its increased polarity[1].
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% DCM).
-
Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent.
-
Dry Loading (Recommended for polar compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent. A slow, shallow gradient is recommended for better separation of PEGylated compounds.
-
A typical gradient could be from 100% DCM to a mixture of DCM:MeOH (e.g., 95:5 or 90:10).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Quantitative Data (Representative)
| Parameter | Value | Notes |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations. |
| Typical Eluent System | Dichloromethane (DCM) / Methanol (MeOH) | Start with 100% DCM and gradually increase MeOH concentration. |
| Expected Purity | >90% | Dependent on the impurity profile. |
| Typical Yield | 60-80% | Losses can occur due to the polarity of the compound. |
Method 2: Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is a high-resolution technique suitable for achieving high purity, especially for challenging separations or as a final polishing step after silica gel chromatography.
Experimental Protocol
-
System Preparation:
-
Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Trifluoroacetic Acid (TFA) / 5% Acetonitrile with 0.1% TFA).
-
Note: The Boc group can be labile under strongly acidic conditions. If sensitivity is a concern, formic acid (0.1%) can be used as a milder alternative to TFA.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the sample onto the column. The loading capacity will depend on the column dimensions and the separation efficiency.
-
Begin the gradient elution, gradually increasing the percentage of the organic solvent (e.g., Acetonitrile).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram. While the Boc-PEG itself has a weak chromophore, impurities or reaction products may be UV-active. If the product is not UV-active, small fractions can be collected and analyzed by other means (e.g., TLC, mass spectrometry).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.
-
Quantitative Data (Representative)
| Parameter | Value | Notes |
| Column Type | C18 Reverse Phase | Common for purification of polar organic molecules. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | |
| Suggested Gradient | 5-50% B over 30 min, then 50-95% B over 5 min | This is a starting point and should be optimized. |
| Loading Capacity | 10-100 mg per injection | Highly dependent on column size and separation. |
| Expected Purity | >98% | RP-HPLC offers high-resolution separation. |
| Typical Yield | 70-90% | Yields are generally higher than with silica gel chromatography. |
Troubleshooting and Key Considerations
-
Streaking in Silica Gel Chromatography: This is common for polar compounds like PEGs. Using a less polar solvent system initially and employing a very shallow gradient can help mitigate this. Dry loading the sample is also recommended.
-
Incomplete Separation of PEG Oligomers: If the crude product contains a mixture of PEG chain lengths, separation can be challenging. RP-HPLC generally provides better resolution for separating oligomers than silica gel chromatography.
-
Boc Deprotection: If the deprotected amine is observed as an impurity, avoid strongly acidic conditions during workup and purification. The deprotected amine is more polar and will elute later in RP-HPLC and have a lower Rf on normal-phase TLC[1]. This difference in polarity can be exploited for separation.
-
Solubility: this compound is soluble in a range of solvents including water, DMSO, DCM, and DMF. This should be considered when preparing samples for chromatography.
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
Analytical RP-HPLC: To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Logical Relationship of Purification Choices
The decision-making process for choosing a purification strategy can be visualized as follows:
Caption: Decision tree for purification strategy.
References
Measuring the Gateway: Cell Permeability Assays for PROTACs Featuring N-Boc-PEG9-alcohol Linkers
For Immediate Release
[City, State] – [Date] – As the field of targeted protein degradation continues to advance, the challenge of ensuring cellular entry of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in their development as therapeutics. The unique structural characteristics of PROTACs, often placing them outside the typical parameters of drug-like molecules, necessitate robust and specialized methods for assessing cell permeability.[1][2] This document provides detailed application notes and protocols for key cell permeability assays tailored for PROTACs, with a special focus on those incorporating the flexible N-Boc-PEG9-alcohol linker, a common building block in PROTAC synthesis.
Introduction: The Permeability Puzzle of PROTACs
PROTACs are large, complex molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][3][4] Their high molecular weight and polar surface area often hinder their ability to efficiently cross the cell membrane and reach their intracellular targets. Consequently, the accurate evaluation of cell permeability is a cornerstone of successful PROTAC development.
The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in a PROTAC's overall properties, including its permeability. Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed to enhance solubility and can influence the conformational dynamics of the PROTAC molecule. The "gauche effect" of PEG linkers may encourage the PROTAC to adopt a more compact, folded conformation, potentially shielding polar surfaces and improving membrane transit.
This application note details three widely used assays to quantify PROTAC permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and cellular uptake assays.
Key Permeability Assays for PROTACs
A multi-faceted approach is recommended for a comprehensive understanding of a PROTAC's permeability profile.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay provides a measure of passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for a compound's ability to passively traverse a lipid barrier. However, PAMPA does not account for active transport or efflux mechanisms, which can be significant for PROTACs. Studies have shown that for some PROTACs, PAMPA may underestimate permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more physiologically relevant model. It can assess both passive diffusion and active transport processes, including efflux by transporters that are often expressed in these cells. For PROTACs, which can be substrates for efflux pumps, the bidirectional Caco-2 assay is particularly informative. Modifications to the standard protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, can improve the recovery and reliability of data for poorly soluble or "sticky" PROTACs.
-
Cellular Uptake and Target Engagement Assays: These assays directly measure the intracellular accumulation of a PROTAC and its engagement with its target protein. Techniques like the NanoBRET™ Target Engagement assay can provide a quantitative measure of how much PROTAC enters the cell and binds to its intended target. By comparing target engagement in intact versus permeabilized cells, researchers can infer the efficiency of cellular uptake.
Data Presentation: Comparative Permeability of Hypothetical PROTACs
The following table summarizes representative data from the described assays for a series of hypothetical PROTACs, including one with an this compound derived linker.
| PROTAC ID | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Cellular Uptake (Relative to Control) |
| PROTAC-A | Alkyl Chain | 0.8 | 0.5 | 5.2 | 1.0 |
| PROTAC-B | PEG9 | 1.5 | 1.2 | 2.1 | 2.5 |
| PROTAC-C | Rigid Piperazine | 0.5 | 0.3 | 8.9 | 0.8 |
| PROTAC-D | Amide-rich | 0.2 | 0.1 | 10.5 | 0.5 |
Note: Data are for illustrative purposes only and do not represent actual experimental values.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to a final concentration of 10-100 µM (final DMSO concentration should be ≤1%).
-
Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution and let it impregnate for 5-10 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Add 150 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a moist paper towel to minimize evaporation.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Prepare the PROTAC dosing solution in HBSS at the desired concentration (e.g., 1-10 µM).
-
For apical-to-basolateral (A-B) permeability, add the PROTAC dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for 1-2 hours, with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp value for both directions:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Protocol 3: NanoBRET™ Cellular Uptake and Target Engagement Assay
Objective: To quantify the intracellular accumulation and target engagement of a PROTAC in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase
-
Fluorescently labeled tracer that binds to the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-target fusion vector and seed them into 96-well plates.
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the fluorescent tracer to the cells at a pre-optimized concentration.
-
Add the serially diluted PROTAC to the wells.
-
Incubate at 37°C for a time course (e.g., 2-24 hours) to allow for PROTAC entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.
-
To specifically assess permeability, a parallel experiment can be run with cells that have been permeabilized (e.g., with digitonin). The difference in IC50 values between intact and permeabilized cells provides an indication of the PROTAC's ability to cross the cell membrane.
Visualizing the Workflow
Caption: Experimental workflow for assessing PROTAC cell permeability.
Caption: PROTAC mechanism of action following cell entry.
Conclusion
The successful development of PROTACs as therapeutic agents hinges on their ability to efficiently enter cells. The assays described herein provide a robust framework for evaluating the cell permeability of PROTACs, including those containing this compound derived linkers. By employing a combination of in vitro and cell-based methods, researchers can gain crucial insights into the structure-permeability relationships of their molecules, guiding the design of next-generation protein degraders with improved drug-like properties.
References
Application Notes: Western Blot Analysis of Protein Degradation Using N-Boc-PEG9-alcohol PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[2][3] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The N-Boc-PEG9-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs, providing the necessary structural connection between the two binding moieties.
Western blotting is a fundamental and widely used technique to quantify the efficacy of a PROTAC by measuring the reduction in the level of the target protein within cells after treatment. This method allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation). These application notes provide a comprehensive protocol for assessing PROTAC-mediated protein degradation using western blot analysis.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. After degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation.
Caption: PROTAC-mediated protein degradation signaling pathway.
Experimental Protocols
This section details the step-by-step methodology for analyzing protein degradation via western blot following treatment with a PROTAC synthesized using an this compound linker.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).
-
PROTAC: Stock solution of the this compound-containing PROTAC dissolved in DMSO.
-
Control Compounds: DMSO (vehicle control) and a negative control, such as an inactive epimer of the E3 ligase ligand.
-
Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640, DMEM), fetal bovine serum (FBS), and antibiotics.
-
Buffers and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent (e.g., BCA or Bradford assay kit).
-
4X Laemmli Sample Buffer.
-
SDS-PAGE Gels (precast or hand-casted).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 - TBST).
-
Primary Antibodies: Specific antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Cell Seeding and PROTAC Treatment
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.
-
Prepare serial dilutions of the PROTAC in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice and aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to new, clean tubes.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's protocol.
Sample Preparation and SDS-PAGE
-
Normalize all samples to the same protein concentration using the lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., GAPDH) on the same membrane after stripping or on a separate gel.
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control using the formula:
-
% Degradation = (1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)) x 100
-
-
Plot the percentage of degradation against the PROTAC concentration on a logarithmic scale to generate a dose-response curve and determine the DC50 and Dmax values.
Experimental Workflow
The overall process from cell culture to data analysis is summarized in the workflow diagram below.
Caption: Western blot experimental workflow for PROTAC analysis.
Data Presentation
Quantitative results from the western blot analysis should be organized systematically to allow for clear interpretation and comparison. The following table provides a template for presenting data from a dose-response experiment for a hypothetical target protein degraded by "PROTAC-X," which utilizes an this compound linker.
| PROTAC-X Concentration (nM) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Level (Target/Loading Control) | % Protein Degradation |
| 0 (Vehicle) | 45,210 | 44,850 | 1.008 | 0% |
| 0.1 | 43,890 | 45,100 | 0.973 | 3.5% |
| 1 | 35,600 | 44,500 | 0.800 | 20.6% |
| 10 | 22,150 | 45,300 | 0.489 | 51.5% |
| 50 | 9,870 | 44,900 | 0.220 | 78.2% |
| 100 | 6,120 | 45,050 | 0.136 | 86.5% |
| 500 | 5,550 | 44,700 | 0.124 | 87.7% |
| 1000 | 5,480 | 44,950 | 0.122 | 87.9% |
From data like this, a dose-response curve can be generated to calculate a DC50 value (in this example, ~9 nM) and a Dmax value (in this example, ~88%).
References
Troubleshooting & Optimization
common issues with N-Boc-PEG9-alcohol conjugation reactions
Welcome to the technical support center for N-Boc-PEG9-alcohol conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound and subsequent Boc-deprotection steps.
Question: Why is my conjugation reaction showing low or no yield of the desired PEGylated product?
Answer: Low conjugation yield can stem from several factors related to the reactants and reaction conditions.
-
Suboptimal Reaction pH: The pH of the reaction mixture is crucial for the reactivity of the functional groups involved. For instance, coupling an amine on a target molecule to an activated this compound (e.g., as an NHS ester) is typically most efficient at a pH between 7.2 and 8.5.[1][2]
-
Steric Hindrance: The bulky nature of the molecule you are trying to conjugate or the PEG chain itself can sterically hinder the reaction.[3] Increasing the reaction time or temperature can help overcome this energy barrier.[3][4]
-
Inefficient Activation: If you are activating the hydroxyl group of this compound (e.g., by converting it to a tosylate or mesylate) or coupling it to a carboxylic acid, the activation step may be incomplete. Ensure you are using appropriate activating agents (like DCC or EDC/NHS for carboxylic acids) and anhydrous conditions.
-
Reagent Quality and Stoichiometry: Ensure the this compound and your target molecule are of high purity and free of moisture. An insufficient molar excess of the PEG reagent can also lead to low yields.
Question: I am observing multiple PEGylated species in my reaction mixture. What is the cause and how can I minimize this?
Answer: The presence of multiple PEGylated species, or over-alkylation, is a common issue, particularly when your target molecule has multiple reactive sites.
-
High Molar Excess of PEG Reagent: Using a large excess of the this compound reagent can drive the reaction towards multiple additions. Try reducing the molar ratio of the PEG reagent to your target molecule.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to the formation of di- or multi-PEGylated products. It is advisable to monitor the reaction progress using techniques like LC-MS to determine the optimal time to stop the reaction.
-
High pH: For reactions involving primary amines (like the side chain of lysine), a higher pH can increase their nucleophilicity, leading to a higher likelihood of multiple conjugations. Lowering the pH to around 7.0-7.5 can increase selectivity for a single, more reactive site.
Question: Why is the Boc deprotection step incomplete?
Answer: Incomplete removal of the Boc protecting group is a frequent challenge.
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion. A common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM). If deprotection is incomplete, you can increase the TFA concentration (e.g., from 20% to 50%).
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient. Most deprotections are carried out at room temperature for 1-2 hours.
-
Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc group, slowing down the reaction. In such cases, extending the reaction time may be necessary.
-
Poor Solubility: The PEGylated compound must be fully dissolved for the reaction to proceed efficiently. Ensure you are using a solvent, like DCM, that provides good solubility.
Question: I am observing side products after the Boc deprotection step. What could be the cause?
Answer: The primary cause of side products during Boc deprotection is the reactive tert-butyl cation that is released.
-
Alkylation by tert-butyl cation: This cation can alkylate electron-rich residues on your molecule, such as tryptophan or methionine. To prevent this, it is highly recommended to use "scavengers" in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water. A typical cocktail is 95:2.5:2.5 (TFA:TIS:Water).
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound conjugation reactions?
A1: The choice of solvent is critical and depends on the nature of your target molecule. For many bioconjugation reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred because they can dissolve a wide range of reactants. For Boc deprotection, dichloromethane (DCM) is a common choice.
Q2: How can I purify my final PEGylated product?
A2: Purification of PEGylated molecules can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, and mono-, di-, or multi-PEGylated products. Several chromatography techniques are commonly used:
-
Size Exclusion Chromatography (SEC): This is effective for removing unreacted, low molecular weight PEG linkers and separating the native protein from the PEGylated forms based on size.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield the surface charges of a protein, IEX can be used to separate species with different degrees of PEGylation.
-
Reverse Phase Chromatography (RPC): RPC can be used for analytical separations and can sometimes separate positional isomers, although it can be challenging at a preparative scale.
Q3: What analytical techniques are best for monitoring the progress of my conjugation and deprotection reactions?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring these reactions as it can provide information on the disappearance of starting materials and the appearance of the desired product, along with their mass-to-charge ratios. Thin-Layer Chromatography (TLC) can also be a quick and easy way to monitor the progress of the reaction, especially for smaller molecules.
Quantitative Data Summary
The following tables provide hypothetical but realistic data to illustrate the impact of various parameters on the outcomes of this compound conjugation and deprotection reactions, based on the principles described in the troubleshooting section.
Table 1: Effect of pH on Conjugation Efficiency of N-Boc-PEG9-NHS with a Model Amine
| Reaction pH | Molar Excess of PEG-NHS | Reaction Time (hours) | Mono-PEGylated Product Yield (%) | Di-PEGylated Product (%) |
| 6.5 | 5 | 2 | 45 | <5 |
| 7.5 | 5 | 2 | 85 | 10 |
| 8.5 | 5 | 2 | 70 | 25 |
Table 2: Influence of Molar Excess on Over-PEGylation
| Reaction pH | Molar Excess of PEG-NHS | Reaction Time (hours) | Mono-PEGylated Product Yield (%) | Di-PEGylated Product (%) |
| 7.5 | 2 | 4 | 70 | <5 |
| 7.5 | 5 | 4 | 80 | 15 |
| 7.5 | 10 | 4 | 65 | 30 |
Table 3: Boc Deprotection Efficiency and Purity under Various Conditions
| Deprotection Reagent | Scavenger | Reaction Time (hours) | Deprotection (%) | Product Purity (%) |
| 20% TFA in DCM | None | 2 | 85 | 80 |
| 50% TFA in DCM | None | 2 | >95 | 82 |
| 50% TFA in DCM | TIS/H₂O | 2 | >95 | >95 |
| 4M HCl in Dioxane | None | 4 | >95 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the reaction mixture at room temperature for 1-4 hours to form the active NHS ester.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add this solution to the activated NHS ester mixture. Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the purified Boc-protected PEGylated compound in dichloromethane (DCM).
-
Preparation of Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection Reaction: Cool the solution of the Boc-protected compound to 0°C in an ice bath. Add the deprotection cocktail (typically 1:1 v/v with the DCM solution). Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC to confirm the complete removal of the Boc group.
-
Work-up: After the reaction is complete, remove the DCM and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Purification/Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent. The deprotected product can also be precipitated by adding cold diethyl ether.
Visualizations
References
troubleshooting incomplete Boc deprotection of N-Boc-PEG9-alcohol
Technical Support Center: N-Boc-PEG9-alcohol Deprotection
This technical support guide is designed for researchers, scientists, and drug development professionals to provide solutions for common issues encountered during the Boc deprotection of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Boc deprotection of this compound incomplete?
A1: Incomplete Boc deprotection can result from several factors:
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Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] The presence of water can also decrease the effective acidity of the reaction medium.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which can slow down the reaction rate.
-
Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully dissolved. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. Poor solubility can lead to an incomplete reaction.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).
-
Extend Reaction Time: Monitor the reaction's progress over a longer period using an appropriate analytical technique like TLC or LC-MS.
-
Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane can be used.
-
Ensure Good Solubility: Confirm that your this compound is fully dissolved in the chosen solvent.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin can help visualize the primary amine as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Q3: I'm observing side products after the deprotection. What could be the cause?
A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation that is generated.
-
Prevention with Scavengers: To minimize this side reaction, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES).
Q4: What is the best way to work up the reaction and isolate the deprotected PEG9-amine?
A4: The work-up procedure depends on the properties of your deprotected product.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection.
| Parameter | Value | Reference |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Scavengers (Optional) | Triisopropylsilane (TIS) (2.5-5% v/v) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or be further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable basic solution.
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: Optimizing PEG Linker Length in PROTAC Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimera (PROTAC) design for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the PEG linker length a critical parameter in PROTAC design?
The linker in a PROTAC is not just a spacer; it plays a pivotal role in the efficacy of the molecule.[1][2][3][4] Its length is a critical determinant for forming a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] An optimal linker length ensures the proper orientation and proximity of the target protein and the E3 ligase, which is essential for the efficient transfer of ubiquitin and subsequent proteasomal degradation.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
Too long: Conversely, a linker that is too long might result in an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2-ubiquitin complex.
Therefore, fine-tuning the PEG linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTACs besides PEGs?
While polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity and tunable length, alkyl chains are also very common. Approximately 55% of linkers in a studied database were solely PEG, while around 30% were just alkyl chains. About 65% of the analyzed structures contained both alkyl and PEG segments. Other motifs include more rigid structures like piperazine, piperidine, and triazoles to modulate conformational flexibility.
Q3: How does linker composition, beyond length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can improve aqueous solubility and cell permeability. In contrast, more rigid linkers containing elements like aromatic rings or cycloalkanes can enhance conformational stability and may lead to improved binding geometry and selectivity. The chemical nature of the linker also affects the stability and cooperativity of the ternary complex.
Q4: What is the "hook effect" and how does it relate to linker design?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. While primarily concentration-dependent, linker design can influence the hook effect. A well-designed linker that promotes high cooperativity in the ternary complex can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation.
This is a common challenge and can be attributed to several factors related to the linker:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate a stable and productive ternary complex. The spatial orientation for ubiquitination is critical.
-
Poor Ternary Complex Cooperativity: Efficient degradation is often associated with positive cooperativity, where the binding of one protein partner enhances the affinity for the other. Your linker may not be promoting this.
-
Steric Hindrance: The linker itself or the overall conformation of the PROTAC within the ternary complex might be causing steric clashes that prevent efficient ubiquitin transfer.
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Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, may be preventing it from reaching its intracellular target in sufficient concentrations.
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach. Systematically varying the number of PEG units can help identify the optimal length.
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics.
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if the PROTAC is effectively entering the cells.
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
Solutions:
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Enhance Ternary Complex Cooperativity: As mentioned, optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase can increase cooperativity and lessen the hook effect.
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to pinpoint the optimal concentration range that maximizes degradation before the onset of the hook effect.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | Cell Viability (IC50, µM) in MCF7 cells |
| 9 | 9 | 16.2 | >10 |
| 12 | 12 | 10.3 | >10 |
| 13 | 16 | 13.4 | 1.8 |
| 14 | 19 | 15.6 | 7.5 |
| 15 | 21 | 18.1 | >10 |
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Effect of Linker Length on p38α Degradation
| Linker Length (atoms) | p38α Degradation |
| < 15 | Poorly induced |
| 15 - 17 | Optimum degradation |
| 20 | Efficient degradation |
Table 4: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| MZ4 | 2 PEG units | ~100 | ~70 |
| MZ1 | 3 PEG units | ~25 | >90 |
| MZ2 | 4 PEG units | ~100 | ~80 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
Materials:
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Cells expressing the target protein
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PROTAC compounds at various concentrations
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with cold PBS and lyse them.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
Cells co-transfected with plasmids for the target protein and HA-tagged ubiquitin
-
PROTAC compound and a proteasome inhibitor (e.g., MG132)
-
Stringent cell lysis buffer (e.g., containing 1% SDS)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells and treat with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein.
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Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding kinetics and affinity to assess ternary complex formation.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Linker Length Optimization Logic.
References
how to improve reaction yield with N-Boc-PEG9-alcohol
Welcome to the technical support center for N-Boc-PEG9-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups: a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) group, separated by a 9-unit PEG spacer. The PEG chain imparts hydrophilicity, which can improve the solubility of the conjugated molecule in aqueous media.
Its primary applications include:
-
PEGylation: The process of attaching PEG chains to molecules like peptides, proteins, or small drugs to improve their pharmacokinetic and pharmacodynamic properties.
-
Linker Synthesis: It serves as a building block for creating more complex linker structures for applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Surface Modification: The hydroxyl and amine functionalities can be used to attach the PEG linker to various surfaces.
Q2: What are the two main types of reactions I can perform with this compound?
This compound offers two distinct reactive sites for sequential conjugation:
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Reactions involving the hydroxyl (-OH) group: The terminal alcohol can be reacted with carboxylic acids, activated acids, or alkyl halides to form esters or ethers, respectively. This is typically the first reaction performed, leaving the Boc-protected amine intact for a subsequent step.
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Reactions involving the amine group (after deprotection): The Boc protecting group can be removed under acidic conditions to reveal a primary amine (-NH2). This free amine can then be coupled with carboxylic acids, activated esters, or other electrophiles.
Q3: How do I choose the right reaction conditions for my experiment?
The optimal reaction conditions will depend on the specific substrate you are coupling to the this compound. Key factors to consider are:
-
Solvent: Choose a solvent that dissolves all reactants. Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are common choices.
-
Temperature: Many coupling reactions can be performed at room temperature. However, for less reactive substrates or to speed up the reaction, gentle heating may be necessary. For sensitive molecules, reactions are often run at 0°C.
-
Stoichiometry: The molar ratio of the reactants will influence the reaction yield. It is common to use a slight excess (1.1-1.5 equivalents) of the coupling partner relative to the this compound.
-
Coupling agents and catalysts: For esterification reactions, coupling agents like DCC or EDC with a catalyst like DMAP are frequently used. For reactions involving the deprotected amine, standard amide bond forming reagents are suitable.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound.
Guide 1: Low Yield in Esterification of the Hydroxyl Group
Problem: The reaction between my carboxylic acid and this compound is resulting in a low yield of the desired ester.
dot
Caption: Troubleshooting logic for low esterification yield.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Increase temperature: If the reactants are stable, gentle heating can increase the reaction rate. - Increase equivalents of coupling agents: Use a slight excess (e.g., 1.2-1.5 eq.) of the carboxylic acid and coupling reagents (e.g., DCC/EDC). |
| Side Product Formation | - N-acylurea formation (with DCC/EDC): This is a common side product. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly suppress this side reaction and improve the yield.[2][3] - Anhydride formation: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Hydrolysis of Activated Intermediates | - Use anhydrous solvents: Traces of water can hydrolyze the activated carboxylic acid intermediate. Use freshly dried solvents. |
| Steric Hindrance | - For sterically hindered substrates: Consider alternative coupling methods like the Mitsunobu reaction, which can be effective for more challenging esterifications.[4][5] |
Guide 2: Incomplete N-Boc Deprotection
Problem: I am having trouble completely removing the Boc group from my PEGylated compound.
dot
Caption: Troubleshooting guide for incomplete Boc deprotection.
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | - Increase acid concentration: A common starting point is 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). If the reaction is sluggish, increase the concentration to 50% TFA in DCM. - Use a stronger acid: For more resistant substrates, a solution of 4M HCl in 1,4-dioxane is often more effective. |
| Inadequate Reaction Time or Temperature | - Extend reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. While many deprotections are complete within 1-2 hours, some may require longer. - Adjust temperature: Reactions are often started at 0°C to control the initial exotherm and then allowed to warm to room temperature. |
| Solvent Issues | - Ensure solubility: The PEGylated compound must be fully dissolved for the reaction to proceed efficiently. If solubility in DCM is an issue, explore other anhydrous solvents. |
Guide 3: Low Yield in Amide Coupling (Post-Deprotection)
Problem: After deprotecting the Boc group, the subsequent amide coupling reaction is giving a low yield.
dot
Caption: Troubleshooting workflow for low amide coupling yield.
| Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | - Verify deprotection: Before proceeding with the coupling, ensure the Boc group was completely removed using an appropriate analytical technique. |
| Residual Acid from Deprotection | - Neutralize the amine salt: The deprotected amine is typically an ammonium salt (e.g., trifluoroacetate or hydrochloride). This salt is not nucleophilic. Neutralize the reaction mixture with a non-nucleophilic base (e.g., DIPEA or triethylamine) before adding the coupling reagents. |
| Inefficient Coupling Conditions | - Choose appropriate coupling reagents: For amide bond formation, a variety of coupling reagents are available, such as HATU, HBTU, or EDC/HOBt. The choice may depend on the specific substrates. - Optimize stoichiometry: Use a slight excess of the carboxylic acid and coupling reagents. |
| Purification Difficulties | - PEG compounds can be challenging to purify: The hydrophilic nature of the PEG chain can lead to issues with standard silica gel chromatography. Consider reverse-phase chromatography or ion-exchange chromatography for better separation. |
Quantitative Data Summary
The following tables provide a general overview of expected yields for different reaction conditions. Note that actual yields will vary depending on the specific substrates used.
Table 1: Comparison of Esterification Methods for PEG Alcohols
| Method | Coupling Reagents | Typical Solvent | Temperature | General Yield Range | Reference |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | DCM, DMF | 0°C to RT | 60-95% | |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Dioxane | 0°C to RT | 70-90% | |
| Fischer Esterification | H₂SO₄ (cat.) | Excess Alcohol | Reflux | 65-99% (equilibrium) |
Table 2: N-Boc Deprotection Conditions and Efficiency
| Reagent | Solvent | Temperature | Typical Reaction Time | General Efficiency | Reference |
| 20-50% TFA | DCM | 0°C to RT | 1-2 hours | >95% | |
| 4M HCl | 1,4-Dioxane | RT | 30-60 minutes | >98% | |
| Oxalyl Chloride | Methanol | RT | 1-4 hours | up to 90% |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using DCC and DMAP.
dot
Caption: Experimental workflow for Steglich esterification.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester.
Protocol 2: N-Boc Deprotection and Subsequent Amide Coupling
This protocol outlines the two-step process of removing the Boc protecting group and then forming an amide bond.
dot
Caption: Workflow for Boc deprotection followed by amide coupling.
Part A: N-Boc Deprotection
Materials:
-
Boc-protected PEG compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Dissolve the Boc-protected PEG compound in DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Add toluene and concentrate again (repeat 2-3 times) to azeotropically remove residual TFA. The resulting amine trifluoroacetate salt is often used directly in the next step.
Part B: Amide Coupling
Materials:
-
Amine trifluoroacetate salt from Part A
-
Carboxylic acid
-
HATU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude amine salt (1 equivalent), the carboxylic acid (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture to neutralize the trifluoroacetate salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by an appropriate chromatographic method (e.g., reverse-phase HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
identifying and minimizing side product formation with N-Boc-PEG9-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side product formation when working with N-Boc-PEG9-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
A1: this compound is a heterobifunctional linker molecule. It contains two primary reactive functional groups: a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) group, connected by a nine-unit polyethylene glycol (PEG) spacer. The hydroxyl group can be activated for conjugation to various molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.
Q2: What are the most common impurities that might be present in this compound starting material?
A2: Commercial this compound is generally of high purity. However, potential impurities arising from the synthesis and storage of PEG-containing molecules can include:
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PEG diol: Molecules of PEG9 with hydroxyl groups at both ends and no Boc-protected amine.
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Oxidation products: Trace amounts of aldehydes and carboxylic acids can form due to air oxidation of the PEG chain.
-
Water: PEG compounds are hygroscopic and can absorb atmospheric moisture.
Q3: What are the primary pathways for side product formation when using this compound?
A3: Side product formation typically occurs during two key steps:
-
Activation of the hydroxyl group: The choice of activation chemistry can lead to specific side products.
-
Deprotection of the Boc group: The acidic conditions required for Boc removal can lead to the formation of a reactive tert-butyl cation, which can cause side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the use of this compound.
Issue 1: Low Yield or Failure in Activating the Hydroxyl Group
| Possible Cause | Troubleshooting/Minimization Strategy |
| Incomplete reaction | - Ensure all reagents are fresh and anhydrous. - Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. - Use a slight excess of the activating reagent. |
| Degradation of starting material | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, dry solvents. |
| Steric hindrance | - For sterically hindered substrates, consider using a less bulky activating group or a more reactive coupling agent. |
Issue 2: Identification of Unexpected Side Products After Hydroxyl Group Activation
The nature of the side products will depend on the activation method used. Below are guides for three common activation methods.
Activation Method: Tosylation (using p-toluenesulfonyl chloride, TsCl)
-
Side Product: N-Boc-PEG9-Chloride
-
Identification: Mass spectrometry will show a molecular weight corresponding to the replacement of the tosylate group with a chlorine atom.
-
Minimization:
-
Use a non-nucleophilic base like pyridine instead of triethylamine to scavenge the HCl byproduct.
-
Run the reaction at low temperatures (e.g., 0 °C) to disfavor the SN2 reaction by the chloride ion.
-
Use tosyl anhydride instead of tosyl chloride to avoid the generation of chloride ions.
-
Activation Method: Mitsunobu Reaction
-
Side Products: Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).
-
Identification: These byproducts are often visible on TLC plates and can be detected by NMR.
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Minimization & Removal:
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These byproducts are inherent to the reaction and must be removed during purification.
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Purification Strategy:
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Crystallization: TPPO can sometimes be crystallized from the reaction mixture.
-
Chromatography: Careful column chromatography on silica gel can separate the desired product from the byproducts.
-
Use of polymer-bound reagents: Using a polymer-supported triphenylphosphine can simplify removal by filtration.
-
-
Activation Method: Activation with 1,1'-Carbonyldiimidazole (CDI)
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Side Product: Imidazole-carbamate intermediate.
-
Identification: This intermediate can be observed by LC-MS.
-
Minimization:
-
The imidazole-carbamate is a reactive intermediate. To minimize its accumulation, the subsequent nucleophilic substitution should be carried out promptly in a one-pot procedure.
-
Use of a slight excess of the nucleophile can help drive the reaction to completion.
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Issue 3: Side Product Formation During Boc Deprotection
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Side Product: tert-Butylated species (alkylation of nucleophilic sites).
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Identification: Mass spectrometry will show an addition of 56 Da (the mass of a tert-butyl group) to nucleophilic molecules in the reaction mixture.
-
Minimization:
-
Use a scavenger such as triethylsilane (TES) or anisole in the deprotection reaction mixture. These scavengers will react with the liberated tert-butyl cation, preventing it from alkylating your desired product.
-
Perform the deprotection at low temperatures.
-
Use milder acidic conditions (e.g., 20% trifluoroacetic acid in dichloromethane) and monitor the reaction closely to avoid prolonged exposure to the acid.
-
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Reaction Step | Common Side Product(s) | Identification Method(s) | Yield of Side Product (Typical) | Minimization/Removal Strategy |
| Storage/Handling | PEG diol, Oxidation products (aldehydes, acids) | LC-MS, NMR | Variable | Store under inert gas, in a cool, dark, and dry place. |
| Tosylation | N-Boc-PEG9-Chloride | LC-MS, NMR | 5-20% | Use non-nucleophilic base, low temperature, or tosyl anhydride. |
| Mitsunobu Reaction | Triphenylphosphine oxide, Reduced azodicarboxylate | TLC, NMR, Column Chromatography | Stoichiometric | Purification by chromatography or crystallization. Use of polymer-bound reagents. |
| CDI Activation | Imidazole-carbamate intermediate | LC-MS | Variable | One-pot reaction with prompt addition of nucleophile. |
| Boc Deprotection | tert-Butylated product | LC-MS | 1-10% | Use of scavengers (e.g., triethylsilane, anisole), low temperature. |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of this compound
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with cold 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mitsunobu Reaction with this compound
-
Dissolve this compound (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate.
Protocol 3: General Procedure for Boc Deprotection of N-Boc-PEG9-derivatives
-
Dissolve the N-Boc-PEG9-derivative (1 equivalent) in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (3-5 equivalents).
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Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or another suitable solvent to remove residual TFA.
-
Purify the product as necessary, often by precipitation or chromatography.
Visualizations
Caption: A general experimental workflow for the utilization of this compound.
Caption: Key pathways of side product formation during the use of this compound.
N-Boc-PEG9-alcohol linker stability in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-PEG9-alcohol linkers in various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker at different pH values?
A1: The stability of the this compound linker is primarily dictated by the acid-labile tert-butoxycarbonyl (Boc) protecting group. The polyethylene glycol (PEG) backbone and the terminal alcohol are generally stable across a wide pH range under typical experimental conditions.
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Acidic Conditions (pH < 4): The N-Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine.[5]
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Neutral Conditions (pH 6-8): The this compound linker is generally stable at neutral pH. Hydrolysis of the carbamate is minimal, making it suitable for bioconjugation reactions and storage in buffers such as PBS at or near physiological pH.
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Basic Conditions (pH > 8): The N-Boc group is largely stable in basic conditions and resistant to nucleophiles. However, very strong bases or prolonged exposure to high pH at elevated temperatures may lead to degradation. The PEG chain itself is also generally stable, although linkages like esters (not present in the this compound backbone) are known to hydrolyze more rapidly under basic conditions.
Q2: What factors can influence the rate of N-Boc deprotection in acidic media?
A2: The rate of N-Boc cleavage is influenced by several factors:
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Acid Strength and Concentration: Stronger acids and higher concentrations will lead to faster deprotection. The reaction rate has been shown to have a second-order dependence on the concentration of HCl.
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Temperature: Higher temperatures will accelerate the rate of deprotection. Most deprotection protocols are carried out at room temperature, but gentle heating can be used for more resistant substrates.
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Solvent: The choice of solvent is crucial for ensuring both the linker and the acid are well-solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.
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Steric Hindrance: The bulky nature of the PEG chain can sometimes sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing the reaction rate.
Q3: Is the PEG chain of the linker susceptible to degradation?
A3: The ether backbone of the PEG chain is generally very stable under a wide range of aqueous conditions. However, degradation can be induced under harsh conditions, such as:
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Oxidation: In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation.
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High Temperatures: Elevated temperatures can promote thermal degradation.
For most standard bioconjugation and drug delivery applications at physiological temperatures, the PEG9 backbone is considered stable.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound linkers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature cleavage of the N-Boc group | Acidic contaminants in solvents or on glassware. Use of an acidic buffer system. | Use fresh, high-purity solvents. Ensure all glassware is thoroughly cleaned and dried. Use a neutral or slightly basic buffer system (pH 7-8) for reactions not intended for deprotection. |
| Incomplete N-Boc deprotection | Insufficient acid strength or concentration. Inadequate reaction time or temperature. Poor solubility of the linker in the chosen solvent. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). Extend the reaction time and monitor progress using TLC, LC-MS, or NMR. Consider a stronger acid system, such as 4M HCl in dioxane. Ensure the solvent provides good solubility for your PEGylated compound. |
| Formation of side products during deprotection | Alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage. Cleavage of other acid-sensitive functional groups in the molecule. | Add scavengers such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation. Use milder deprotection conditions if other acid-labile groups are present. |
| Low yield in conjugation reaction after Boc deprotection | Incomplete deprotection. Degradation of the deprotected amine. Issues with the subsequent conjugation step. | Confirm complete deprotection using an appropriate analytical method (TLC, LC-MS, NMR). After deprotection and neutralization, use the free amine promptly in the next reaction step. Troubleshoot the conjugation reaction itself (e.g., molar ratios, buffer pH, reaction time). |
Stability Data Summary
| pH Range | Condition | N-Boc Group Stability | PEG9 Ether Backbone Stability | Overall Linker Stability |
| < 4 | Acidic | Labile (cleavage occurs) | Stable | Unstable (deprotection of the amine) |
| 4 - 6 | Weakly Acidic | Moderately Stable (slow cleavage may occur over time) | Stable | Moderately Stable (potential for slow deprotection) |
| 6 - 8 | Neutral | Stable | Stable | Stable |
| > 8 | Basic | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the stability of the N-Boc group on the PEG linker at different pH values over time.
Materials:
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This compound
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Buffer solutions:
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pH 4.0 (e.g., 0.1 M acetate buffer)
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pH 7.4 (e.g., 0.1 M phosphate-buffered saline, PBS)
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pH 9.0 (e.g., 0.1 M borate buffer)
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Acetonitrile (ACN)
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Deionized water
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Analytical HPLC-MS system
Procedure:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.
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For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.
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Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
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At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
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Quench any further reaction by immediately mixing the aliquot with an equal volume of ACN.
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Analyze the samples by HPLC-MS to quantify the amount of remaining this compound and to detect the formation of the deprotected product (H2N-PEG9-alcohol).
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Plot the percentage of intact linker remaining over time for each pH condition to determine the stability profile.
Protocol 2: Standard N-Boc Deprotection
Objective: To completely remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
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This compound conjugate
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, as a scavenger)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Rotary evaporator
Procedure:
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Dissolve the this compound conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).
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Cool the solution to 0°C in an ice bath.
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Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add TIS (2.5-5% v/v).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: Stability of this compound across pH conditions.
Caption: Troubleshooting incomplete N-Boc deprotection.
References
Technical Support Center: Optimizing the Solubility of PROTACs Containing N-Boc-PEG9-alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) that incorporate an N-Boc-PEG9-alcohol linker.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common solubility issues.
| Problem / Observation | Potential Cause | Recommended Solution / Next Step |
| PROTAC precipitates immediately upon dilution from a DMSO stock into an aqueous buffer. | The intrinsic aqueous solubility of the PROTAC is very low, and the final concentration exceeds its thermodynamic solubility limit. | 1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer through a kinetic solubility assay. 2. Use Co-solvents: If compatible with your assay, add a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer. 3. Proceed to Advanced Formulations: If the required concentration cannot be reached, an advanced formulation strategy such as an amorphous solid dispersion (ASD) or cyclodextrin inclusion complex is necessary. |
| Solubility is highly variable between experiments. | 1. Inconsistent DMSO Stock Concentration: Errors in weighing the compound or dissolving it completely. 2. Buffer Instability: The PROTAC may be degrading in the buffer over time. 3. Amorphous vs. Crystalline Form: The solid form of the PROTAC may be inconsistent; amorphous material is often more soluble but less stable than the crystalline form. | 1. Verify Stock Concentration: Use UV-Vis or HPLC to confirm the concentration of your DMSO stock. 2. Assess Stability: Evaluate the stability of the PROTAC in the experimental buffer over the time course of the experiment. 3. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to understand the solid form of your material. |
| Low or inconsistent cellular activity despite adequate biochemical potency. | Poor cell permeability is limiting the intracellular concentration of the PROTAC. While the PEG9 linker enhances hydrophilicity, the overall molecule may still be too large or have unfavorable properties for passive diffusion. | 1. Optimize Linker: While the this compound is a component, consider synthesizing analogs with different linker compositions (e.g., incorporating alkyl chains or rigid moieties) to balance solubility and permeability. 2. Introduce Intramolecular Hydrogen Bonds: Redesign the PROTAC to favor a more compact, "chameleon-like" conformation that can shield polar groups and improve membrane transit.[1] 3. Formulation Approaches: Utilize formulations like lipid-based systems (e.g., nanoemulsions) that can improve cellular uptake. |
| Poor in vivo efficacy despite good in vitro activity and solubility. | 1. Low Oral Bioavailability: The PROTAC may have poor absorption from the gastrointestinal tract. 2. Rapid Metabolism: The molecule may be quickly cleared from circulation. | 1. Administer with Food: The solubility of some PROTACs improves in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), suggesting that administration with food may improve absorption.[2] 2. Prodrug Strategy: Consider modifying the PROTAC into a prodrug to enhance its pharmacokinetic properties. 3. Advanced Formulations: Employ oral formulations such as amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve bioavailability. |
Frequently Asked Questions (FAQs)
Q1: I've synthesized my PROTAC with an this compound linker, but it has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[3][4][] The this compound provides a hydrophilic spacer. However, the overall solubility of a PROTAC is a complex property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a PEG chain. If your warhead and E3 ligase ligand are highly hydrophobic, the PEG9 linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The first step is to accurately quantify the solubility of your compound in relevant buffers (e.g., PBS, cell culture media). This provides a baseline for evaluating improvement strategies. There are two primary types of solubility to consider:
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Thermodynamic Solubility: This is the equilibrium solubility of the compound in its most stable crystalline form. It is a time-consuming measurement but provides the true solubility limit.
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Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early drug discovery to assess solubility under non-equilibrium conditions.
Once you have a baseline, you can explore simple modifications to the buffer, such as adjusting the pH or ionic strength, which can sometimes improve solubility, especially if your PROTAC has ionizable groups.
Q3: What are the most effective formulation strategies to significantly improve the solubility of my PROTAC for in vitro or in vivo studies?
A3: Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVA) prevents crystallization and can maintain a supersaturated state in solution.
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Cyclodextrin (CD) Inclusion Complexes: The hydrophobic PROTAC molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule (e.g., sulfobutyl ether-β-cyclodextrin), whose hydrophilic exterior improves overall water solubility.
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Lipid-Based Formulations: These include nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS), which encapsulate the PROTAC in tiny lipid droplets, improving its dispersion in aqueous environments.
The choice of strategy often depends on the specific PROTAC, the desired application (e.g., oral vs. intravenous administration), and the required concentration.
Q4: How do I choose the right polymer for an amorphous solid dispersion (ASD) of my PROTAC?
A4: Polymer selection is a critical step in developing a successful ASD. The ideal polymer should be able to molecularly disperse the PROTAC and stabilize its amorphous form to prevent recrystallization. A common approach is to perform a screening study with a panel of polymers. Polymers frequently used for ASDs include hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone/vinyl acetate (PVPVA), and Eudragit® grades. The selection is often based on the ability of the polymer to maintain supersaturation of the PROTAC in a non-sink dissolution test.
Q5: Can modifying the linker itself, instead of using formulation approaches, solve my solubility problems?
A5: Yes, linker optimization is a key strategy in PROTAC design. While the this compound provides hydrophilicity, further modifications can be beneficial. For instance, incorporating basic nitrogen atoms into the linker can improve solubility. However, there is often a trade-off between solubility, permeability, and the ability to form a stable ternary complex for degradation. An overly hydrophilic linker might improve solubility but hinder cell permeability. Therefore, a balanced approach of linker modification and formulation development is often the most effective strategy.
Quantitative Data on Solubility Enhancement
While specific data for a PROTAC containing this compound is not publicly available, the following tables illustrate the potential for solubility enhancement using various formulation strategies with other PROTACs.
Table 1: Illustrative Solubility of a Hypothetical PROTAC with Different Linker Types
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| PEG10 | 150 |
| PEG12 | 180 |
| This data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains. |
Table 2: Solubility Enhancement of PROTAC LC001 using Cyclodextrins
| Cyclodextrin (100 mmol/L) | Solubility Enhancement Factor |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~430-fold |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~247-fold |
| Data from a study on the PROTAC LC001, showing a significant increase in solubility in the presence of cyclodextrins. |
Table 3: Dissolution Enhancement of PROTAC AZ1 with Amorphous Solid Dispersions (ASDs)
| Formulation | Drug Loading | Dissolution Enhancement |
| HPMCAS ASD | 20% w/w | Up to 2-fold increase in supersaturation |
| Data for the PROTAC AZ1, showing that an ASD formulation can significantly increase the apparent solubility compared to the pure amorphous drug. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
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Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
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Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
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Measurement: Measure the turbidity of the samples using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD.
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Polymer and PROTAC Solution: Weigh the desired amounts of the PROTAC and the selected polymer (e.g., HPMCAS) to achieve the target drug loading (e.g., 10-30% w/w).
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Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile solvent (e.g., acetone, methanol, or a mixture). Ensure a clear solution is formed.
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Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the wall of the flask.
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Drying: Further dry the resulting solid film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
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Collection and Characterization: Scrape the dried ASD from the flask. Before dissolution testing, it is recommended to confirm the amorphous nature of the PROTAC within the dispersion using XRPD or DSC.
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Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes a common method for forming an inclusion complex to enhance solubility.
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Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., SBE-β-CD) in deionized water to form a clear solution.
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Preparation of PROTAC Solution: Dissolve the PROTAC in a minimal amount of a suitable organic co-solvent (e.g., ethanol or a mixture of acetonitrile and tert-butyl alcohol).
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Complexation: Slowly add the PROTAC solution drop-wise to the stirring cyclodextrin solution. Continue to stir the mixture for a period of 24-72 hours at room temperature to allow for complex formation. The solution may become clearer as the complex forms.
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Freeze-Drying (Lyophilization): Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
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Solubility Testing: Dissolve the complex in the desired buffer and measure the PROTAC concentration by HPLC. Compare this to the solubility of the unformulated PROTAC.
Visualizations
Caption: Decision workflow for improving PROTAC solubility.
Caption: General mechanism of PROTAC-induced protein degradation.
References
Technical Support Center: Steric Hindrance Effects of N-Boc-PEG9-Alcohol in Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using N-Boc-PEG9-alcohol as a linker in the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of an this compound linker in a PROTAC?
A1: this compound is a chemical linker used to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2][3] The resulting bifunctional molecule, a PROTAC, brings the target protein and the E3 ligase into close proximity to form a ternary complex.[1][4] The polyethylene glycol (PEG) chain provides flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC. The length of this linker is critical for enabling the formation of a stable and productive ternary complex, which is the necessary step for the subsequent ubiquitination and degradation of the target protein.
Q2: What is steric hindrance and how does it affect ternary complex formation?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or molecular groups impedes a chemical reaction or interaction. In the context of PROTACs, steric hindrance can occur if the linker is not of optimal length or conformation, causing steric clashes between the target protein and the E3 ligase. This can prevent the components from assembling in a productive orientation, which in turn inhibits the formation or reduces the stability of the ternary complex, ultimately leading to poor degradation of the target protein.
Q3: How does the length of a PEG linker, such as PEG9, influence PROTAC activity?
A3: The length of the linker is a critical determinant of PROTAC efficacy.
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Too Short: A linker that is too short may not be able to span the distance between the two proteins, leading to steric clashes that prevent the formation of a stable ternary complex.
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Too Long: A linker that is too long might lead to unproductive binding modes or increased flexibility that does not sufficiently stabilize the ternary complex.
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Optimal Length: An optimal linker length, which could be around 9 PEG units for a given system, facilitates favorable protein-protein interactions and orients the two proteins correctly for efficient ubiquitin transfer. It is important to note that the optimal length is specific to each target protein and E3 ligase pair.
Q4: What is the "hook effect" and how is it related to the linker?
A4: The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in the ternary complex can help mitigate the hook effect.
Troubleshooting Guide
Issue 1: My PROTAC with a PEG9 linker shows low or no degradation of the target protein.
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Linker Length | The PEG9 linker may be too short or too long for your specific target-ligase pair, causing steric hindrance. Solution: Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG3, PEG6, PEG12) to identify the optimal length for ternary complex formation and degradation. |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Solution: 1. Perform a cell permeability assay (e.g., Caco-2). 2. Modify the linker by incorporating more lipophilic moieties to enhance cell permeability. |
| Unproductive Ternary Complex | A ternary complex may form but not in a productive conformation for ubiquitination. Solution: 1. Perform an in-cell or in vitro ubiquitination assay to confirm if the target is being ubiquitinated. 2. If no ubiquitination is observed, this points to a geometric problem, necessitating a linker redesign. |
| E3 Ligase Inactivity | The recruited E3 ligase may not be expressed or active in the chosen cell line. Solution: Confirm the expression and activity of the E3 ligase using Western blotting or qPCR. |
Issue 2: A very pronounced "hook effect" is observed at low PROTAC concentrations.
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Cooperativity | The ternary complex may have low stability (negative cooperativity), meaning the binding of one protein hinders the binding of the other. This can be exacerbated by steric hindrance. Solution: 1. Use biophysical assays like SPR or ITC to measure the cooperativity of your system. 2. Redesign the linker. Altering the linker's composition (e.g., incorporating rigid elements like piperazine) or changing its attachment point on the ligands can improve cooperativity. |
| High Binary Affinities | The individual ligands may have very high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. Solution: Consider using ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
Quantitative Data Summary
The optimal linker length is system-dependent. The following table presents fictional but representative data illustrating how PEG linker length can impact the degradation efficiency of a target protein (e.g., BRD4).
Table 1: Effect of PEG Linker Length on PROTAC Activity for BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | PEG | 14 (PEG3) | >1000 | <10 | [Fictional Data] |
| PROTAC B | PEG | 26 (PEG7) | 80 | 88 | [Fictional Data] |
| PROTAC C | PEG | 32 (PEG9) | 20 | >95 | [Fictional Data] |
| PROTAC D | PEG | 44 (PEG13) | 95 | 90 | [Fictional Data] |
This table illustrates a common trend where an optimal linker length (in this case, PEG9) results in the most potent degradation (lowest DC₅₀) and highest maximal degradation (Dₘₐₓ).
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This assay is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in vitro.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged) in an appropriate assay buffer.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC compound.
-
Assay Plate Setup: In a microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
Antibody Addition: Add fluorescently labeled antibodies that bind to the protein tags (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).
-
Detection: After another incubation period, read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent dissolution (due to the hook effect) of the ternary complex.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for a PROTAC with low activity.
Caption: The relationship between PROTAC concentration and complex formation.
References
Technical Support Center: Optimizing PROTAC Activity with N-Boc-PEG9-Alcohol Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of N-Boc-PEG9-alcohol linker flexibility on the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
An this compound is a type of chemical linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the linker that connects these two ligands.[2] The linker is a critical component that dictates the distance and relative orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] The formation of this ternary complex is the necessary step for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2]
Q2: How does the flexibility of a PEG-based linker, like one derived from this compound, impact PROTAC activity?
The flexibility of a PEG linker can have a significant, though complex, impact on PROTAC activity.
-
Advantages of Flexibility: A flexible linker can allow the PROTAC to adopt multiple conformations, which can be advantageous in finding an optimal orientation for the formation of a stable ternary complex. This adaptability can help overcome potential steric hindrances between the target protein and the E3 ligase.
-
Disadvantages of Flexibility: Excessive flexibility can be detrimental. It can lead to a high entropic penalty upon binding to form the ternary complex, potentially reducing the complex's stability. A very flexible linker might not adequately restrict the geometry of the ternary complex, leading to less efficient ubiquitination and degradation of the target protein.
Q3: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Q4: Can increasing the rigidity of a flexible PEG linker improve PROTAC activity?
In some cases, increasing the rigidity of a linker can enhance PROTAC activity. Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. However, this is not always the case. For some PROTACs, replacing a flexible PEG unit with a more rigid phenyl ring has been shown to abolish activity, suggesting that the flexibility was necessary for the formation of a productive ternary complex.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no degradation of the target protein with a PEG9-linker PROTAC. | 1. Suboptimal Linker Length/Flexibility: The PEG9 linker may be too long, too short, or its flexibility may not be ideal for the specific target and E3 ligase pair, preventing the formation of a stable ternary complex. 2. Poor Cell Permeability: The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. 3. Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex. | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG3, PEG5, PEG12) to identify the optimal length. Consider synthesizing PROTACs with more rigid linkers (e.g., incorporating an alkyl chain or a cyclic moiety) to compare with the flexible PEG9 linker. 2. Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. 3. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™. |
| A pronounced "hook effect" is observed at low PROTAC concentrations. | 1. High Affinity Binary Interactions: The individual warhead and anchor may have very high affinities for their respective proteins, favoring the formation of binary complexes at higher concentrations. 2. Suboptimal Linker Conformation: The PEG9 linker might be adopting conformations that favor the formation of binary complexes over the productive ternary complex. | 1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. 2. Experiment with linkers of different compositions (e.g., alkyl chains) or with altered rigidity to change the conformational landscape of the PROTAC. |
| Inconsistent results between experiments. | PROTAC Instability: The PROTAC with the PEG linker may be unstable in the cell culture medium or susceptible to metabolism. | 1. Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment. 2. Evaluate the metabolic stability of the PROTAC using in vitro assays with liver microsomes. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation Activity | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation at 3 µM | |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity observed |
Table 3: Impact of Linker Composition on Cereblon (CRBN) Degradation
| Linker Type | Linker Composition | Degradation Activity | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation |
Experimental Protocols
Western Blot for Protein Degradation
This protocol provides a general workflow for quantifying the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general method for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm it does not bind to the immobilized protein on its own.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner over the sensor surface.
-
An increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (K D ) for the binary and ternary interactions. The cooperativity of the ternary complex formation can be calculated from these values.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Logical relationship of linker flexibility and PROTAC activity.
References
Technical Support Center: Strategies to Enhance Cell Permeability of N-Boc-PEG9-Alcohol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-PEG9-alcohol conjugates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of achieving optimal cell permeability for your final conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-purity polyethylene glycol (PEG) linker.[1][2] It features two key functional groups: a hydroxyl (-OH) group and a Boc-protected amine (N-Boc) group. The hydrophilic PEG spacer is designed to increase the solubility of the conjugate in aqueous media.[1] The hydroxyl group can be used for further chemical modification, while the Boc group can be easily removed under mild acidic conditions to reveal a primary amine, ready for conjugation to a target molecule. It is commonly used as a linker in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q2: Why is cell permeability a critical challenge for my final this compound conjugate?
A2: Cell permeability is essential for any conjugate whose target is intracellular. The molecule must be able to cross the cell membrane to engage with its target and elicit a biological response. Conjugates synthesized using PEG linkers, especially those for applications like PROTACs, often have high molecular weights and a large polar surface area (PSA). These characteristics are generally associated with poor passive diffusion across the lipid bilayer of the cell membrane. While PEGylation is excellent for improving solubility and in-vivo stability, it can simultaneously hinder cellular uptake.
Q3: What are the key physicochemical properties that influence the cell permeability of my conjugate?
A3: Several key properties govern a molecule's ability to cross the cell membrane:
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Lipophilicity (LogP/LogD): A delicate balance is required. The molecule must be lipophilic enough to enter the lipid membrane but hydrophilic enough to remain soluble in the aqueous environment of the cytoplasm.
-
Polar Surface Area (PSA): High PSA, which is the surface sum over all polar atoms, is strongly associated with poor membrane permeability.
-
Molecular Weight (MW): Larger molecules, often those exceeding 800 Da in the case of PROTACs, generally exhibit lower passive diffusion.
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Hydrogen Bond Donors (HBD): A higher number of hydrogen bond donors can negatively impact permeability.
Q4: What are the recommended first steps to experimentally assess the cell permeability of my conjugate?
A4: A tiered approach using standard in vitro assays is recommended to confirm and quantify permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that specifically measures a compound's passive diffusion across a lipid membrane. It is an excellent initial screen to determine if poor passive permeability is the primary issue.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment, evaluating both passive diffusion and active transport mechanisms, including cellular efflux.
Troubleshooting Guide: Low Intracellular Activity
Initial Problem: My this compound conjugate demonstrates potent activity in biochemical or target-binding assays, but shows weak or no effect in cell-based assays. This discrepancy strongly suggests poor cell permeability.
Below is a systematic workflow to diagnose and address this issue.
References
challenges in purifying highly polar PROTACs with N-Boc-PEG9-alcohol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when purifying highly polar PROTACs, particularly those synthesized with an N-Boc-PEG9-alcohol linker.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs containing a PEG linker, like this compound, so challenging?
A1: PROTACs, by their nature, are complex molecules with high molecular weights that often fall outside of Lipinski's Rule of Five.[1][2] The inclusion of a hydrophilic PEG linker like this compound, while often necessary for optimizing ternary complex formation and improving cell permeability, significantly increases the molecule's polarity.[3] This high polarity leads to several purification challenges:
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Poor solubility: Highly polar PROTACs often exhibit poor solubility in common organic solvents used for chromatography, while also having limited solubility in aqueous solutions.[1]
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Atypical chromatographic behavior: These molecules can interact strongly with polar stationary phases (like silica gel in normal-phase chromatography), leading to broad peaks, tailing, or even irreversible binding.[4] In reversed-phase chromatography, they may elute very early with poor retention and separation from polar impurities.
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Difficulty with crystallization: The flexibility of the PEG linker can hinder the formation of a well-ordered crystal lattice, making crystallization a challenging purification method.
Q2: What are the initial signs of a difficult purification for a polar PROTAC?
A2: Early indicators of a challenging purification include:
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Streaking or tailing on TLC: In both normal and reversed-phase TLC, significant streaking or tailing of the product spot is a common observation.
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Poor separation in initial chromatography trials: The crude product may appear as a broad, unresolved band on the column.
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Low recovery of the desired product: A significant portion of the PROTAC may be lost during the purification process due to irreversible binding to the stationary phase or poor solubility.
Q3: What analytical techniques are recommended for assessing the purity of a highly polar PROTAC?
A3: A multi-faceted analytical approach is crucial for accurately determining the purity of your PROTAC. Recommended techniques include:
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High-Performance Liquid Chromatography (HPLC): Utilize both reversed-phase (RP-HPLC) and, if necessary, hydrophilic interaction liquid chromatography (HILIC) to assess purity. Using orthogonal methods with different column chemistries and mobile phases is highly recommended.
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Mass Spectrometry (MS): To confirm the molecular weight of the purified PROTAC and identify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
Troubleshooting Guides
Problem 1: Poor Separation and Peak Tailing in Reversed-Phase HPLC
Possible Causes:
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Insufficient Retention: The highly polar PROTAC elutes at or near the solvent front.
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Secondary Interactions: The analyte interacts with residual silanols on the silica-based stationary phase.
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Ionization State: The pH of the mobile phase is not optimal for the analyte's pKa, leading to mixed ionization states and poor peak shape.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify the Mobile Phase: | Increase the aqueous component of the mobile phase to improve retention of the polar analyte. |
| 2 | Add an Ion-Pairing Agent: | Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to improve peak shape for basic or acidic compounds. |
| 3 | Change the Stationary Phase: | Switch to a column with a different stationary phase, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer alternative selectivity for polar molecules. |
| 4 | Adjust the pH: | Adjust the mobile phase pH to ensure the analyte is in a single ionization state. |
Problem 2: Product is Stuck on the Column in Normal-Phase Chromatography
Possible Cause:
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Strong Polar Interactions: The highly polar PROTAC binds irreversibly to the polar silica gel stationary phase.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Mobile Phase Polarity: | Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol or isopropanol. A small percentage of an amine (e.g., triethylamine) or acid (e.g., acetic acid) can also help to disrupt strong interactions. |
| 2 | Use a Different Stationary Phase: | Consider using a less polar stationary phase like alumina or a bonded phase (e.g., diol, cyano). |
| 3 | Employ an Alternative Purification Technique: | If normal-phase chromatography is consistently failing, consider preparative HPLC (reversed-phase or HILIC) or recrystallization. |
Problem 3: Difficulty with Recrystallization of the Purified PROTAC
Possible Cause:
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High Flexibility of the PEG Linker: The conformational flexibility of the PEG chain hinders the formation of a stable crystal lattice.
-
Amorphous Nature: Many PROTACs tend to be amorphous solids rather than crystalline.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Screen a Wide Range of Solvents: | Systematically screen a diverse set of solvents and solvent mixtures with varying polarities. |
| 2 | Utilize Different Crystallization Techniques: | Experiment with various techniques such as slow evaporation, vapor diffusion, and anti-solvent addition. |
| 3 | Consider Co-crystallization: | Attempt to form a co-crystal with a suitable co-former, which can sometimes facilitate crystallization. |
| 4 | Accept an Amorphous Solid: | If all attempts at crystallization fail, it may be necessary to proceed with a pure, amorphous solid. Ensure it is thoroughly dried to remove residual solvents. |
Experimental Protocols
Protocol 1: Reversed-Phase Preparative HPLC for Highly Polar PROTACs
Objective: To purify a highly polar PROTAC containing an this compound linker using preparative reversed-phase HPLC.
Methodology:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the solution through a 0.45 µm filter.
-
Column Selection: Use a C18 column with a wide pore size (e.g., 300 Å) to better accommodate the large size of the PROTAC. Consider a column with an embedded polar group for enhanced retention of polar analytes.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 0.1% TFA.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) to ensure the PROTAC binds to the column.
-
Run a shallow gradient to Solvent B over a prolonged period (e.g., 30-60 minutes) to achieve optimal separation.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To purify a highly polar PROTAC that shows poor retention in reversed-phase chromatography.
Methodology:
-
Sample Preparation: As described in Protocol 1.
-
Column Selection: Use a HILIC column (e.g., with a bare silica, amide, or diol stationary phase).
-
Mobile Phase:
-
Solvent A: Acetonitrile (typically the weak solvent in HILIC).
-
Solvent B: Water or an aqueous buffer (e.g., ammonium formate).
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%).
-
Run a gradient to an increasing percentage of Solvent B.
-
-
Fraction Collection and Post-Purification: As described in Protocol 1.
Visualizations
References
avoiding aggregation of conjugates synthesized with N-Boc-PEG9-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation when synthesizing conjugates with N-Boc-PEG9-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a polyethylene glycol (PEG) linker that contains two key functional groups: a hydroxyl (-OH) group and an amine group protected by a tert-butyloxycarbonyl (Boc) group.[1] It is frequently used in bioconjugation for several reasons:
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Improved Solubility: The hydrophilic PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions.[2][3]
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Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect molecules from enzymatic degradation and improve their overall stability.[3][4]
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Reduced Immunogenicity: The PEG chain can mask a biomolecule from the immune system, reducing the risk of an immune response.
-
Controlled Conjugation: The Boc protecting group allows for selective deprotection under mild acidic conditions to reveal a primary amine, which can then be used for specific conjugation reactions. The hydroxyl group can also be activated for further chemical modifications.
Q2: Why does aggregation sometimes occur during conjugation, even when using a solubility-enhancing PEG linker?
While PEG linkers are designed to improve solubility, aggregation can still occur during the conjugation process itself. This is often not due to the PEG linker, but rather the reaction conditions and the properties of the molecules being conjugated. Key causes include:
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High Analyte Concentration: When protein or other biomolecule concentrations are high, the molecules are in close proximity, which increases the likelihood of intermolecular interactions that lead to aggregation.
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Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition are critical for protein stability. If the reaction conditions are not optimal for the specific protein, it can partially unfold, exposing hydrophobic regions that then stick together, causing aggregation.
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Hydrophobicity of Other Components: In applications like antibody-drug conjugates (ADCs), the payload (drug) molecule is often highly hydrophobic. The introduction of this molecule can decrease the overall solubility of the conjugate, leading to aggregation.
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Presence of Organic Solvents: Some linkers or payloads must be dissolved in organic solvents like DMSO. Adding these solvents to an aqueous protein solution can cause the protein to aggregate.
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Cross-linking: If the PEG reagent is not of high quality and contains bifunctional impurities (e.g., PEG diols instead of a monofunctional PEG), it can lead to unintended cross-linking of multiple protein molecules, resulting in large aggregates.
Q3: What are the key factors to control in my reaction to prevent aggregation?
To minimize aggregation, you should carefully control and optimize several parameters:
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Protein/Analyte Concentration: Use the lowest concentration that is practical for your experiment.
-
pH and Buffer: Maintain a pH where your biomolecule is most stable. The buffer composition should also be optimized for stability.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation reaction and the aggregation process, often favoring the desired outcome.
-
Additives and Excipients: The inclusion of stabilizing excipients in the reaction buffer can significantly suppress aggregation.
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Reagent Quality: Use high-purity, uniform PEG linkers to avoid side reactions like cross-linking.
Q4: How can I detect and quantify conjugate aggregation?
Several analytical techniques can be used to detect and quantify aggregation:
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Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. An increase in the average particle size (Z-average) can indicate aggregation.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of high molecular weight peaks corresponds to soluble aggregates.
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UV-Vis Spectroscopy: An increase in absorbance or light scattering at wavelengths like 350 nm can indicate the formation of insoluble aggregates.
-
SDS-PAGE: Under non-reducing conditions, the formation of high molecular weight bands can indicate covalent cross-linking and aggregation.
Troubleshooting Guide: Preventing Aggregation
If you are observing precipitation or aggregation during your conjugation reaction with this compound, follow this systematic troubleshooting guide.
Step 1: Review Reaction Component Concentrations
High concentrations are a common cause of aggregation. Consider reducing the concentration of your protein or other biomolecules.
Step 2: Optimize Buffer and Reaction Conditions
The stability of your conjugate is highly dependent on its environment.
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pH Screening: Perform small-scale reactions at different pH values to find the optimal condition for your specific protein's stability.
-
Lower Temperature: If you are running the reaction at room temperature, try performing it at 4°C to slow down potential aggregation pathways.
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Incorporate Stabilizing Excipients: Adding stabilizers to the reaction buffer can prevent non-specific protein-protein interactions.
| Stabilizing Excipient | Typical Concentration | Mechanism of Action |
| Sucrose / Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycerol / Sorbitol | 5-20% (v/v) | Acts as a general protein stabilizer. |
| Polysorbate 20 / 80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation. |
Step 3: Systematic Optimization Workflow
To efficiently identify the root cause of aggregation, it is best to vary one parameter at a time while keeping others constant. A screening matrix is an effective way to organize this optimization process.
Caption: A logical workflow for troubleshooting aggregation issues during bioconjugation experiments.
Experimental Protocols
General Protocol: Boc Deprotection of this compound
The Boc group can be removed under mild acidic conditions to yield a free amine, ready for conjugation.
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Dissolve Reagent: Dissolve the this compound in a suitable organic solvent (e.g., Dichloromethane - DCM).
-
Add Acid: Add an excess of an acid such as Trifluoroacetic Acid (TFA). A common mixture is 25-50% TFA in DCM.
-
Incubate: Stir the reaction at room temperature for 1-2 hours.
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Monitor Reaction: Monitor the deprotection using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Evaporate: Once the reaction is complete, remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator).
-
Purify: The resulting amine-PEG-alcohol can be purified as needed, often by precipitation in cold diethyl ether or by chromatography.
General Workflow for Conjugation
The following diagram outlines the typical steps for activating and conjugating a deprotected PEG linker to a target molecule.
Caption: A general experimental workflow for using this compound in a bioconjugation reaction.
Data Center
The following tables provide quantitative data related to PEGylation and aggregation from published research and user experiences.
Table 1: Effect of PEGylation on Soluble Aggregate Formation of GCSF
This table shows the percentage of soluble aggregates formed when Granulocyte-Colony Stimulating Factor (GCSF) and its 20kDa PEG-conjugated form (20kPEG-GCSF) were incubated at physiological conditions over 144 hours.
| Time (hours) | GCSF (% Soluble Aggregates) | 20kPEG-GCSF (% Soluble Aggregates) |
| 0 | 0% | ~2% |
| 24 | Not Detected | ~15% |
| 48 | Not Detected | ~17% |
| 96 | Not Detected | ~18% |
| 144 | Not Detected | ~18% |
Note: While PEG-GCSF formed some soluble aggregates, the unconjugated GCSF was prone to precipitation, which is a more severe form of aggregation. The PEG moiety prevented this precipitation.
Table 2: Example of Aggregation Detected by Dynamic Light Scattering (DLS)
This data shows the increase in the average particle size (Z-average) of gold nanoparticles (AuNPs) during a conjugation procedure, indicating aggregation at each step.
| Sample | Z-average (nm) | Observation |
| PEG-AuNPs | ~40 nm | Initial stable nanoparticles |
| PEG-AuNPs + EDC/NHS | ~230 nm | Significant aggregation after adding crosslinking reagents |
| PEG-AuNPs + EDC/NHS + Antibody | ~250 nm | Further aggregation after adding the antibody |
References
- 1. This compound, 2112731-44-7 | BroadPharm [broadpharm.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Boc-PEG9-alcohol Reactions
Welcome to the technical support center for optimizing reactions with N-Boc-PEG9-alcohol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for researchers, scientists, and drug development professionals. The focus is on the esterification of the terminal alcohol group of this compound with a carboxylic acid, a common conjugation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction for coupling a carboxylic acid to this compound?
A1: The Steglich esterification is a highly recommended method. It is a mild and efficient reaction that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a 4-dimethylaminopyridine (DMAP) catalyst.[1][2][3] This method is particularly suitable for substrates with acid-sensitive functional groups like the N-Boc protecting group.[1][4]
Q2: Why is DMAP essential for this reaction?
A2: Alcohols are generally less nucleophilic than amines. In carbodiimide-mediated couplings, the carboxylic acid is activated to an O-acylisourea intermediate. Without a catalyst, this intermediate can slowly and irreversibly rearrange into an N-acylurea byproduct, which consumes your starting material and reduces the yield. DMAP acts as a potent acyl transfer catalyst; it reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt ("active ester"). This intermediate rapidly reacts with the alcohol, outcompeting the side reaction and ensuring a high yield of the desired ester.
Q3: Should I use DCC or EDC as the coupling agent?
A3: Both DCC and EDC are effective. The primary difference lies in the solubility of their urea byproducts.
-
DCC forms dicyclohexylurea (DCU), which is largely insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration.
-
EDC forms a water-soluble urea byproduct, which is typically removed during an aqueous workup. If your product has good solubility in organic solvents and is easily separated from water-soluble impurities, EDC can simplify purification. For many researchers, EDC is preferred to avoid the hassle of ensuring complete DCU filtration.
Q4: Can the N-Boc protecting group be cleaved during the esterification reaction?
A4: The Steglich esterification is performed under neutral conditions and is compatible with the acid-labile N-Boc group. However, care must be taken during the aqueous workup. Washing with acidic solutions (e.g., dilute HCl) to remove excess DMAP or other basic impurities should be done cautiously and preferably at low temperatures to minimize the risk of premature deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Carbodiimides (DCC, EDC) are moisture-sensitive. DMAP can degrade over time. 2. Insufficient Activation: The molar ratio of the coupling agent to the carboxylic acid may be too low. 3. Poor Nucleophilicity of Alcohol: Steric hindrance around the alcohol or carboxylic acid can slow the reaction. | 1. Use fresh, high-purity DCC or EDC from a recently opened bottle. Use fresh DMAP. Ensure all solvents are anhydrous. 2. Increase the equivalents of the coupling agent to 1.2-1.5 relative to the carboxylic acid. 3. Increase the reaction time and/or slightly increase the amount of DMAP catalyst (e.g., from 5 mol% to 10 mol%). |
| Significant N-Acylurea Side Product Observed | 1. Insufficient DMAP Catalyst: The rate of the desired esterification is too slow, allowing the O-acylisourea intermediate to rearrange. 2. Low Reaction Temperature: The reaction may be proceeding too slowly. | 1. Ensure a catalytic amount of DMAP (5-10 mol% relative to the limiting reagent) is used. 2. While the reaction is typically started at 0 °C to control the initial activation, ensure it is allowed to warm to room temperature and stir for a sufficient duration (12-24 hours). |
| Product is Difficult to Purify | 1. DCC Byproduct (DCU) Contamination: DCU can be slightly soluble in some organic solvents, making its complete removal by filtration difficult. 2. EDC Byproduct Contamination: If the aqueous workup is insufficient, the water-soluble urea from EDC can contaminate the product. | 1. After filtering the bulk of the DCU, concentrate the reaction mixture and redissolve it in a minimal amount of a different solvent (e.g., diethyl ether) to precipitate residual DCU, then filter again. 2. Perform multiple washes (3-4 times) with water or brine during the workup to thoroughly remove the EDC-derived urea. |
| Accidental Deprotection of N-Boc Group | 1. Overly Acidic Workup: The aqueous HCl wash used to remove DMAP was too concentrated or performed for too long. | 1. Use a milder acid wash (e.g., 5% citric acid solution or very dilute HCl). Perform the wash quickly and at 0 °C. Alternatively, purify the crude product directly via column chromatography without an acidic wash. |
Optimizing Stoichiometry
The key to a successful reaction is using a slight excess of the carboxylic acid and coupling agent relative to the this compound, which is often the most valuable reagent.
Table 1: Recommended Molar Ratios for Steglich Esterification (Based on 1.0 equivalent of this compound)
| Reagent | Molar Equivalents (Recommended Range) | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Carboxylic Acid | 1.2 - 1.5 | To drive the reaction to completion. |
| DCC or EDC | 1.2 - 1.5 | To ensure full activation of the carboxylic acid. |
| DMAP | 0.05 - 0.10 (5-10 mol%) | Catalyst to accelerate ester formation and prevent side reactions. |
Experimental Protocol: Steglich Esterification of this compound
This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aqueous)
-
Saturated Sodium Bicarbonate (aqueous)
-
Saturated Sodium Chloride (Brine, aqueous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Coupling: In a separate vial, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (DCC): a. Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with a small amount of DCM. b. Combine the filtrates and wash sequentially with 0.5 M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester using silica gel column chromatography to remove residual impurities and unreacted starting materials.
Visualizations
Experimental Workflow
Caption: Workflow for the Steglich esterification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield esterification reactions.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-Boc-PEG9-alcohol: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. N-Boc-PEG9-alcohol, a commonly used linker in bioconjugation and drug delivery, is no exception. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and illustrate the workflows to help you make informed decisions for your analytical needs.
The Orthogonal Approach: HPLC and NMR
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are considered orthogonal techniques, meaning they rely on different physicochemical principles to analyze a sample.[1] This orthogonality is highly valuable in analytical chemistry as it provides a more comprehensive and reliable assessment of a compound's purity.[1] HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei, providing detailed structural information.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture based on their hydrophobicity. For this compound, this method can effectively separate the main compound from more polar or less polar impurities.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector or, for better sensitivity with non-UV active compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[1][3]
-
Column: C18 or C4 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C4 column is often a good starting point for PEGylated compounds.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A typical gradient for a PEGylated molecule would be to start with a low percentage of organic phase and gradually increase it. For example: 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-50°C to improve peak shape.
-
Detection: UV at 210-220 nm (for the carbamate group) or CAD/ELSD for universal detection.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Data Presentation: HPLC Purity Analysis
| Sample Lot | Main Peak Area (%) | Impurity 1 (Pre-peak) Area (%) | Impurity 2 (Post-peak) Area (%) | Purity by HPLC (%) |
| Lot A | 98.5 | 0.8 | 0.7 | 98.5 |
| Lot B | 99.2 | 0.5 | 0.3 | 99.2 |
| Lot C | 97.8 | 1.2 | 1.0 | 97.8 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the sample lot.
HPLC Workflow Diagram
References
- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
Navigating the Nuances of PROTAC Design: A Comparative Guide to N-Boc-PEG9-alcohol and N-Boc-PEG8-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The efficacy of a PROTAC is critically dependent on its three components: a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that connects them. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity and tunable length.[1][2] This guide provides a comparative analysis of two closely related PEG linkers, N-Boc-PEG9-alcohol and N-Boc-PEG8-alcohol, in the context of PROTAC design, supported by general principles and established experimental workflows.
The Decisive Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but a critical determinant of its biological activity.[3][4] Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[5] An optimal linker facilitates a productive orientation of the POI and the E3 ligase, while a suboptimal linker can lead to steric hindrance or a non-productive complex, thereby diminishing or ablating degradation activity.
This compound vs. N-Boc-PEG8-alcohol: A Subtle Yet Significant Difference
The choice between a PEG8 and a PEG9 linker can have a significant impact on the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Key Considerations for Linker Length Selection:
-
Ternary Complex Geometry: The additional ethylene glycol unit in PEG9 provides slightly greater length and flexibility compared to PEG8. This could be advantageous for spanning a larger distance between the POI and E3 ligase or for allowing more favorable protein-protein interactions within the ternary complex.
-
Binding Cooperativity: The linker length can influence the cooperativity of ternary complex formation. A slight change in length can either enhance or diminish the stability of the complex.
-
Physicochemical Properties: PEG linkers are known to improve the solubility and cell permeability of PROTACs. While the difference between a PEG8 and PEG9 linker in this regard is likely to be minimal, it could be a contributing factor in optimizing the overall drug-like properties of the molecule.
Hypothetical Performance Comparison
The following table illustrates the potential impact of linker length on key PROTAC parameters. It is important to note that these are representative examples based on general trends, and the actual performance will be target-dependent.
| Parameter | PROTAC with N-Boc-PEG8-alcohol | PROTAC with this compound | Rationale for Potential Difference |
| Degradation Potency (DC50) | Potentially higher or lower | Potentially higher or lower | The optimal length is target-specific. A one-unit change can significantly alter ternary complex formation, leading to either improved or reduced potency. |
| Maximal Degradation (Dmax) | Potentially higher or lower | Potentially higher or lower | Similar to DC50, the Dmax is highly sensitive to the geometry of the ternary complex, which is influenced by linker length. |
| Ternary Complex Stability | May be more or less stable | May be more or less stable | The linker must be of an optimal length to facilitate stable and productive ternary complex formation. |
| Cell Permeability | Generally good | Generally good | Both are hydrophilic PEG linkers that can enhance permeability, with minor expected differences between them. |
| Solubility | Generally good | Generally good | The PEG nature of both linkers enhances aqueous solubility. |
Experimental Protocols
The synthesis of PROTACs using N-Boc-PEG-alcohol linkers is a modular process. Below are generalized protocols for the synthesis and evaluation of PROTACs.
General Protocol for PROTAC Synthesis using N-Boc-PEG-alcohol
This protocol outlines the key steps for synthesizing a PROTAC via amide bond formation.
Step 1: Coupling of the First Ligand to the PEG Linker
-
Activation: Dissolve the carboxylic acid-functionalized first ligand (either the POI binder or the E3 ligase ligand) in an anhydrous solvent such as DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature.
-
Coupling: To the activated ligand solution, add N-Boc-PEGn-alcohol (where n is 8 or 9). The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: After completion, the reaction mixture is worked up by extraction and purified by flash column chromatography to yield the ligand-PEGn-Boc intermediate.
Step 2: Boc Deprotection
-
Deprotection: Dissolve the purified ligand-PEGn-Boc intermediate in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-3 hours.
-
Removal of Reagents: The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as a TFA salt.
Step 3: Coupling of the Second Ligand
-
Activation: In a separate flask, activate the carboxylic acid-functionalized second ligand using a coupling agent and base as described in Step 1.
-
Final Coupling: Add the deprotected amine from Step 2 to the activated second ligand. The reaction is stirred at room temperature until completion.
-
Final Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.
Key Assays for PROTAC Evaluation
A suite of biophysical and cellular assays is essential for characterizing the performance of newly synthesized PROTACs.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are used to measure the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as the thermodynamics and kinetics of ternary complex formation.
-
Cellular Degradation Assays: Western blotting is the most common method to quantify the reduction in POI levels in cells treated with the PROTAC. The results are used to determine the DC50 and Dmax values.
-
Ubiquitination Assays: In-cell or in-vitro ubiquitination assays can confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Visualizing the Process
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The selection of the appropriate linker is a critical step in the rational design of effective PROTACs. While this compound and N-Boc-PEG8-alcohol are structurally very similar, the one-atom difference in their PEG chain length can lead to significant variations in the degradation performance of the resulting PROTAC. The optimal choice is not universal and requires empirical validation for each new PROTAC system. By systematically synthesizing and evaluating a focused library of PROTACs with varying linker lengths, researchers can identify the optimal linker that promotes a stable and productive ternary complex, ultimately leading to potent and selective degradation of the target protein.
References
The Pivotal Role of PEGylation: A Comparative Analysis of N-Boc-PEG9-alcohol and Its Shorter and Longer Chain Counterparts in Drug Development
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of a polyethylene glycol (PEG) linker can profoundly influence a molecule's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of N-Boc-PEG9-alcohol with shorter and longer PEG linkers, supported by a synthesis of experimental data from various studies.
At the heart of many advanced therapeutics lies the linker, a component that, while not possessing intrinsic therapeutic activity, dictates the overall performance of the conjugate. PEG linkers are widely favored for their hydrophilicity, biocompatibility, and the ease with which their length can be tailored.[1][2] The central focus of this guide, this compound, represents a mid-length PEG linker that offers a balance of flexibility and reach. However, the optimal linker length is highly dependent on the specific application, target protein, and the nature of the conjugated molecules.[3][4] A linker that is too short may lead to steric hindrance, while an overly long one might result in inefficient interactions.[1]
Comparative Analysis of PEG Linker Length: A Data-Driven Overview
The selection of an appropriate PEG linker length is a critical optimization step in the development of ADCs and PROTACs. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker Length | Antibody-Payload | Target Cell Line | IC50 (nM) | Key Observation |
| No PEG | Affibody-MMAE | HER2-positive | ~10 | High potency with no PEG linker. |
| PEG4 (4 kDa) | Affibody-MMAE | HER2-positive | ~65 | A 6.5-fold decrease in potency compared to the non-PEGylated conjugate. |
| PEG10 (10 kDa) | Affibody-MMAE | HER2-positive | ~225 | A 22.5-fold decrease in potency compared to the non-PEGylated conjugate, suggesting longer linkers can sometimes reduce in vitro cytotoxicity. |
| PEG8 | Trastuzumab-Payload | Not Specified | Not Specified | Generally, shorter linkers may result in better ADC stability by keeping the payload within the antibody's protective spatial shield. |
| PEG12 | Anti-CD30/CD19-Payload | Lymphoma cells | Comparable | No significant effect on potency was observed with varying PEG lengths in this specific study. |
Table 2: Influence of PEG Linker Length on Pharmacokinetic Properties
| Linker Length | Molecule Type | In Vivo Model | Half-life (t1/2) | Key Observation |
| No PEG | Affibody-Drug Conjugate | Mouse | 19.6 minutes | Very short half-life without PEGylation. |
| PEG4 (4 kDa) | Affibody-Drug Conjugate | Mouse | ~49 minutes | A 2.5-fold increase in half-life compared to the non-PEGylated version. |
| PEG10 (10 kDa) | Affibody-Drug Conjugate | Mouse | ~220 minutes | An 11.2-fold increase in half-life, demonstrating that longer PEG chains significantly prolong circulation time. |
| PEG8 | Trastuzumab | Mouse | Not Specified | A short PEG linker can lead to faster blood clearance compared to the non-PEGylated antibody, which can be advantageous for imaging applications. |
| PEG30 (30 kDa) | DNA Polyplex | Not Specified | Not Specified | A long PEG chain can effectively block liver uptake and lead to a long circulatory half-life. |
Table 3: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| < 12 | TBK1 | VHL | No activity | < 10 | Linkers shorter than 12 atoms were inactive. |
| 12-29 | TBK1 | VHL | 3 - 292 | 76 - 96 | A clear dependence on linker length for degradation, with an optimal length observed around 21 atoms. |
| 0 PEG units | BRD4 | CRBN | < 500 | > 90 | Potent degradation with a very short linker. |
| 1-2 PEG units | BRD4 | CRBN | > 5000 | < 50 | Intermediate length linkers showed reduced potency in this specific case. |
| 4-5 PEG units | BRD4 | CRBN | < 500 | > 90 | Longer linkers restored potent degradation, highlighting a non-linear relationship between length and efficacy. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of different PEG linker lengths.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with PROTACs having varying PEG linker lengths.
-
Cell Culture and Treatment:
-
Plate target cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of a PEGylated conjugate.
-
Animal Model and Dosing:
-
Use female BALB/c mice (6-8 weeks old).
-
Administer a single intravenous (IV) dose of the ADC or PEGylated molecule with varying linker lengths.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96 hours) post-injection.
-
-
Plasma Preparation and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Quantify the concentration of the conjugate in the plasma samples using a validated method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Determine pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), using non-compartmental analysis software.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol assesses the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for PROTAC efficacy.
-
Immobilization:
-
Immobilize the target protein or the E3 ligase onto an SPR sensor chip.
-
-
Binary Binding Affinity:
-
Inject the PROTAC at various concentrations to measure the binary binding affinity to the immobilized protein.
-
-
Ternary Complex Formation:
-
Inject the second protein partner (either the target protein or the E3 ligase) in the presence of a saturating concentration of the PROTAC.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.
-
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the function and evaluation of molecules with different PEG linkers.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers may in some cases enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this can be at the expense of in vitro potency. This compound, as a mid-length linker, often represents a strategic starting point for optimization, offering a balance between the extremes. The optimal PEG linker length is ultimately context-dependent, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired therapeutic properties, researchers can rationally design more effective and safer targeted therapies.
References
A Comparative Guide to N-Boc-PEG9-alcohol Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. N-Boc-PEG9-alcohol is a commonly used heterobifunctional linker, featuring a Boc-protected amine and a terminal hydroxyl group on a nine-unit polyethylene glycol (PEG) spacer. This guide provides an objective comparison of various alternatives to this compound, focusing on different protecting groups, reactive functionalities, cleavable linkers, and non-PEG scaffolds. The performance of these alternatives is evaluated based on experimental data from various sources, summarized in clearly structured tables for easy comparison.
Alternatives Based on Protecting Groups
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions. However, the choice of protecting group can be crucial when other acid-labile functionalities are present in the molecule. The most common alternative is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.
Comparison of Amine Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid) | Basic (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Key Advantage | Low cost and readily available | Orthogonal to acid-labile protecting groups |
| Consideration | Harsh acidic deprotection may cleave other sensitive groups. | The Fmoc group is larger and more hydrophobic. |
Alternatives Based on Reactive Functionalities
The terminal hydroxyl group of this compound requires activation (e.g., to an NHS ester or a tosylate) before it can react with nucleophiles on a biomolecule. Several alternatives offer different reactive functionalities for direct conjugation to various amino acid residues or other functional groups.
Comparison of Common Bioconjugation Chemistries
| Linker Type | Target on Biomolecule | Resulting Linkage | Typical Reaction Efficiency | Key Advantage |
| NHS Ester-PEG | Primary amines (Lysine, N-terminus) | Amide | 50-90%[1][2] | High reactivity with abundant functional groups. |
| Maleimide-PEG | Thiols (Cysteine) | Thioether | >90%[1] | High specificity for thiols. |
| Azide/Alkyne-PEG (Click Chemistry) | Alkyne/Azide (introduced) | Triazole | >95%[1][3] | High specificity and efficiency (bioorthogonal). |
Click chemistry offers highly specific and efficient bioconjugation reactions. The two main types are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Comparison of CuAAC and SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Biocompatibility | Lower due to copper cytotoxicity (can be mitigated with ligands). | High (copper-free). |
| Reaction Speed | Generally faster. | Generally slower. |
Cleavable Linker Alternatives
In many applications, such as antibody-drug conjugates (ADCs), it is desirable for the linker to be stable in circulation but cleavable under specific conditions within the target cell to release the payload.
Comparison of Cleavable Linker Performance
| Linker Type | Cleavage Trigger | Plasma Stability (Half-life) | Key Advantage |
| Disulfide | Reducing agents (e.g., Glutathione) | Variable (steric hindrance dependent) | Exploits the high intracellular glutathione concentration. |
| Valine-Citrulline (VC) | Cathepsin B | High (>100 hours in human plasma) | High stability in circulation and efficient cleavage in lysosomes. |
| Hydrazone | Low pH | Moderate (pH-dependent) | Releases payload in acidic endosomes/lysosomes. |
Non-PEG Alternatives
While PEG is widely used due to its hydrophilicity and biocompatibility, concerns about its potential immunogenicity and non-biodegradability have led to the development of alternatives.
Performance Comparison of PEG and Non-PEG Linkers
| Linker Type | Key Advantage | In Vivo Performance Highlight |
| Polysarcosine (PSar) | Biodegradable, low immunogenicity. | PSar-interferon conjugate showed higher tumor accumulation and antitumor potency compared to its PEG counterpart. |
| Recombinant Linkers (e.g., (Gly-Ser)n) | Monodisperse, biodegradable, precise control over length. | Recombinant linker-insulin conjugates showed retained receptor binding and stability against enzymatic digestion. |
| Zwitterionic Polymers | Excellent antifouling properties, potentially low immunogenicity. | Zwitterionic polymer-protein conjugates have been shown to reduce polymer-specific antibody responses compared to PEG. |
Experimental Protocols
Protocol 1: Boc-Amine Deprotection
-
Dissolve the Boc-protected PEG linker in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting amine-PEG-TFA salt can be used directly or after neutralization.
Protocol 2: NHS Ester Activation of a Carboxyl-PEG-Linker
-
Dissolve the carboxyl-PEG linker in anhydrous DMF or DCM.
-
Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
The resulting NHS-activated PEG linker solution can be used immediately for conjugation to an amine-containing biomolecule.
Protocol 3: Bioconjugation via NHS Ester Chemistry
-
Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the NHS-activated PEG linker in an anhydrous solvent like DMSO.
-
Add a 10-20 fold molar excess of the PEG-NHS ester to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing biomolecule and the alkyne-containing PEG linker in an appropriate buffer (e.g., PBS).
-
Prepare a catalyst solution by mixing CuSO₄ and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the catalyst solution to the biomolecule/linker mixture.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using SEC or affinity chromatography.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the azide-containing biomolecule and the strained alkyne (e.g., DBCO)-containing PEG linker in an appropriate buffer (e.g., PBS, pH 7.4).
-
Mix the two solutions.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Purify the conjugate using SEC or affinity chromatography to remove the excess linker.
Visualizations
References
A Comparative Guide to Analytical Methods for Characterizing N-Boc-PEG9-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of N-Boc-PEG9-alcohol, a heterobifunctional linker commonly used in bioconjugation and drug delivery. Understanding the purity, structure, and properties of these conjugates is critical for ensuring the efficacy and safety of resulting therapeutics. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by representative data.
Workflow for Characterization
The characterization of this compound conjugates typically follows a multi-step analytical workflow to confirm its identity, purity, and structural integrity.
Caption: General analytical workflow for the characterization of this compound.
Comparison of Key Analytical Methods
The following tables summarize the quantitative data and performance characteristics of the primary and alternative analytical methods for characterizing this compound.
Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Purity assessment, quantification, separation of isomers and impurities. | Molecular weight determination, structural confirmation, impurity identification. | Definitive structural elucidation, confirmation of functional groups. |
| Information Obtained | Retention time, peak area (purity), presence of impurities. | Mass-to-charge ratio (m/z), fragmentation patterns. | Chemical shifts, coupling constants, integration (proton count). |
| Sample Requirement | Low (µg to mg) | Very low (ng to µg) | High (mg) |
| Resolution | High separation of closely related species. | High mass resolution for accurate mass determination. | Atomic-level structural resolution. |
| Strengths | Highly sensitive and reproducible for quantification.[1] | Extremely sensitive and provides exact molecular weight.[2] | Provides unambiguous structural information.[3] |
| Limitations | Requires a chromophore for UV detection; gradient elution is problematic for RI detection.[4][5] | May not distinguish between isomers; complex spectra for polydisperse samples. | Lower sensitivity compared to MS; requires pure sample for clear spectra. |
Alternative and Complementary Analytical Techniques
| Parameter | Size Exclusion Chromatography (SEC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Determination of molecular size, size distribution, and aggregation. | Identification of functional groups. |
| Information Obtained | Elution volume (hydrodynamic radius), molecular weight distribution (with MALS). | Absorption bands corresponding to specific chemical bonds. |
| Sample Requirement | Low (µg to mg) | Low (mg) |
| Resolution | Lower resolution for small molecules compared to RP-HPLC. | Functional group level, does not provide detailed structural information. |
| Strengths | Excellent for analyzing polydispersity and aggregates. | Fast, non-destructive, and provides characteristic fingerprints of functional groups. |
| Limitations | Not suitable for separating molecules of similar size. | Not suitable for quantification or detailed structural analysis of complex molecules. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of this compound and separate it from potential impurities.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis Detector: Wavelength set at 210-220 nm for the amide bond of the Boc group. Since the PEG chain and alcohol do not have a strong chromophore, this detection method relies on the Boc protecting group.
-
Evaporative Light Scattering Detector (ELSD): As a universal detector for non-volatile analytes, ELSD is well-suited for PEG compounds that lack a UV chromophore.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% acetonitrile in water) to a concentration of approximately 1 mg/mL.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and identity of this compound.
Methodology:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high mass accuracy.
-
Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
-
Solvent: A mixture of acetonitrile and water with 0.1% formic acid is commonly used to promote ionization.
-
Expected Ions: The primary ion expected for this compound (MW = 513.62 g/mol ) would be the protonated molecule [M+H]⁺ at m/z 514.63. Adducts with sodium [M+Na]⁺ at m/z 536.61 and potassium [M+K]⁺ at m/z 552.71 are also commonly observed.
-
Fragmentation (MS/MS):
-
A characteristic loss of the Boc group (100.12 g/mol ) or isobutylene (56.11 g/mol ) is expected.
-
Fragmentation of the PEG chain typically occurs via cleavage of the C-O or C-C bonds, resulting in a series of ions separated by 44.03 Da (the mass of an ethylene glycol unit).
-
For the alcohol terminus, a loss of water (18.01 g/mol ) may be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide definitive structural confirmation of this compound.
Methodology:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
¹H NMR:
-
Expected Chemical Shifts (δ):
-
~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~3.2-3.4 ppm (multiplet, 2H): -CH₂- adjacent to the NHBoc group.
-
~3.5-3.7 ppm (multiplet, 34H): The repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
~3.7-3.8 ppm (multiplet, 2H): -CH₂- adjacent to the terminal alcohol.
-
A broad singlet for the -OH proton, which may be exchangeable with D₂O.
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ):
-
~28.5 ppm: Carbons of the tert-butyl group.
-
~40.5 ppm: Carbon of the -CH₂- adjacent to the NHBoc group.
-
~61.5 ppm: Carbon of the -CH₂- adjacent to the terminal alcohol.
-
~70.0-71.0 ppm: Carbons of the repeating ethylene glycol units.
-
~79.0 ppm: Quaternary carbon of the Boc group.
-
~156.0 ppm: Carbonyl carbon of the Boc group.
-
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the molecular weight distribution and assess for the presence of aggregates or higher molecular weight species.
Methodology:
-
Column: SEC column with an appropriate pore size for the expected molecular weight range (e.g., suitable for 0.1-10 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS) or a similar aqueous buffer.
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Detectors:
-
Multi-Angle Light Scattering (MALS): For absolute molecular weight determination.
-
Refractive Index (RI): For concentration determination.
-
UV-Vis: Can be used in series, but RI is generally more informative for PEGs.
-
-
Data Analysis: The combination of MALS and RI detection allows for the determination of the absolute molar mass and size distribution of the sample without the need for column calibration with standards of similar composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in this compound.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is often used for easy sample handling.
-
Expected Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching of the terminal alcohol group.
-
~2870 cm⁻¹: C-H stretching of the alkyl and PEG backbone.
-
~1700 cm⁻¹: C=O stretching of the carbamate in the Boc group.
-
~1500 cm⁻¹: N-H bending of the carbamate.
-
~1100 cm⁻¹ (strong, broad): C-O-C ether stretching, which is characteristic of the PEG backbone.
-
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
A Comparative Analysis of PROTAC Efficacy: N-Boc-PEG9-alcohol Versus Alkyl Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving optimal degradation of target proteins. A critical determinant of PROTAC efficacy is the chemical linker connecting the target-binding ligand and the E3 ligase recruiter. This guide provides an objective comparison of the performance of PROTACs synthesized with hydrophilic N-Boc-PEG9-alcohol linkers versus those with more hydrophobic alkyl linkers, supported by experimental data and detailed methodologies.
The choice of linker—be it a polyethylene glycol (PEG)-based chain or a simple alkyl chain—profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1] Understanding the distinct characteristics of these linker types is essential for optimizing degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Data Comparison: Linker Impact on PROTAC Efficacy
The following tables summarize quantitative data from studies investigating the impact of linker composition on PROTAC performance. While a direct head-to-head comparison of this compound with a specific alkyl linker for the same biological target is not always available in a single study, the presented data illustrates the general trends observed when comparing PEG-based and alkyl linkers in different PROTAC systems.
Table 1: Comparison of CRBN Degradation by PROTACs with Alkyl vs. PEG Linkers
| Linker Type | Linker Composition | Target Protein | Cell Line | Efficacy | Reference |
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | [2][3] |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation | [2][3] |
This study demonstrates that for CRBN degradation, a PROTAC with a nine-atom alkyl linker was more effective than one with a three-unit PEG linker, suggesting that in some contexts, the physicochemical properties of the alkyl chain may be more favorable for productive ternary complex formation.
Table 2: Efficacy of an SOS1-Targeting PROTAC with an Alkyl-Based Linker
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| P7 | Alkyl-based | SOS1 | SW620 | 0.59 | >64% |
This data showcases the effective degradation of the SOS1 protein using a PROTAC employing an alkyl-based linker.
Table 3: Efficacy of an SMARCA2-Targeting PROTAC with a PEG-Based Linker
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A947 | PEG-based | SMARCA2 | SW1573 | Not specified | >90% |
This example highlights the high degradation efficiency achievable with a PEG-linked PROTAC for the SMARCA2 target.
Key Considerations: PEG vs. Alkyl Linkers
-
Hydrophilicity and Solubility: PEG linkers, such as those derived from this compound, are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule. This can be advantageous for formulation and bioavailability. Alkyl linkers are generally more hydrophobic, which may decrease aqueous solubility but can sometimes improve cell membrane permeability.
-
Flexibility and Ternary Complex Formation: Both PEG and alkyl linkers offer significant flexibility, which is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex. However, the specific geometry and interactions required for optimal ubiquitination are highly dependent on the specific target protein and E3 ligase pair.
-
Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, dictate its ability to cross the cell membrane. While the hydrophobicity of alkyl linkers can aid in passive diffusion, the flexibility of PEG linkers may allow them to adopt conformations that shield polar groups, also facilitating cell entry.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the accurate evaluation and comparison of PROTAC efficacy. The following is a standard methodology for assessing PROTAC-induced protein degradation via Western blot.
Western Blot for Quantification of Protein Degradation
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a dose-response of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
Navigating the Crucial Role of Linkers in PROTAC Efficacy: A Comparative Guide to Ternary Complex Validation
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each component. The linker, a seemingly simple bridge between the target protein and E3 ligase ligands, plays a pivotal role in the formation of a stable and productive ternary complex, the cornerstone of successful protein degradation. This guide provides an objective comparison of PROTACs featuring the N-Boc-PEG9-alcohol linker motif with other linker strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is the critical initiating step in the cascade of events leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical composition of the linker directly influence the geometry and stability of this complex. Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length, which allows for systematic optimization of the distance between the two protein-binding moieties.
Quantitative Comparison of Linker Performance in Ternary Complex Formation
The efficacy of a PROTAC is often determined by its ability to induce the formation of a stable ternary complex and subsequently degrade the target protein. Key parameters for evaluation include the dissociation constant (KD) of the ternary complex, the cooperativity (α) of its formation, and the cellular degradation potency (DC50) and maximal degradation (Dmax). Below are tables summarizing experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths. While direct data for an this compound linker is not always available, the presented data on varying PEG linker lengths provides a strong basis for understanding its potential performance.
Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 58 | 2.5 | 18 | >95 | --INVALID-LINK-- |
| BRD4 | VHL | PEG | 15 | 25 | 4.2 | 8 | >95 | --INVALID-LINK-- |
| BRD4 | VHL | PEG | 18 (similar to PEG9) | 15 | 7.1 | 4 | >95 | --INVALID-LINK-- |
| BRD4 | VHL | PEG | 21 | 35 | 3.8 | 12 | >90 | --INVALID-LINK-- |
| BTK | CRBN | PEG | 5 atoms | - | - | >1000 | <20 | --INVALID-LINK-- |
| BTK | CRBN | PEG | 8 atoms | - | - | 120 | ~60 | --INVALID-LINK-- |
| BTK | CRBN | PEG | 11 atoms (similar to PEG3) | - | - | 25 | >80 | --INVALID-LINK-- |
Table 2: Comparison of Different Linker Chemistries
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| BRD4 | CRBN | Alkyl | 23 | >90 | Alkyl linkers can be effective but may have lower solubility. | --INVALID-LINK-- |
| BRD4 | CRBN | PEG | 8 | >95 | PEG linkers often improve potency and solubility. | --INVALID-LINK-- |
| ERRα | VHL | Alkyl (16 atoms) | ~10 | ~90 | Optimal degradation was observed with a 16-atom linker. | --INVALID-LINK-- |
| ERRα | VHL | Alkyl (12 atoms) | >100 | <50 | Shorter linkers were less effective. | --INVALID-LINK-- |
| ERRα | VHL | Alkyl (20 atoms) | >100 | <60 | Longer linkers were also less effective, highlighting the need for an optimal length. | --INVALID-LINK-- |
Visualizing the Process: PROTAC Mechanism of Action and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the PROTAC mechanism of action.
Caption: A flowchart of a typical experimental workflow for PROTAC validation.
Experimental Protocols for Key Validation Assays
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key biophysical and cell-based assays used to validate ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to the E3 ligase and the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
-
Purified, biotinylated E3 ligase (e.g., VHL or CRBN complex)
-
Purified target protein
-
PROTAC stock solution in DMSO
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Cooperativity Calculation: Determine the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation and to calculate the cooperativity factor.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in the same buffer)
Procedure:
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity (KD1) and enthalpy (ΔH1).
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (KD2) and enthalpy (ΔH2).
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing the PROTAC and the E3 ligase.
-
-
Data Analysis:
-
Fit the titration data to an appropriate binding model to determine the thermodynamic parameters for each interaction.
-
Calculate the cooperativity factor (α) using the measured dissociation constants.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To measure the formation of the PROTAC-induced ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation.
AlphaLISA® Assay for In Vitro Ternary Complex Detection
Objective: To quantify the formation of the ternary complex in a high-throughput, in vitro format.
Materials:
-
AlphaLISA®-compatible plate reader
-
AlphaScreen® Donor and Acceptor beads (e.g., streptavidin-coated Donor beads and anti-His-coated Acceptor beads)
-
Biotinylated target protein
-
His-tagged E3 ligase
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Reaction Setup: In a 384-well plate, combine the biotinylated target protein, His-tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaScreen® Donor and Acceptor beads to the wells.
-
Signal Detection: Incubate in the dark and then measure the AlphaLISA® signal on a compatible plate reader.
-
Data Analysis: A bell-shaped curve is expected, similar to the NanoBRET™ assay, where the signal increases with PROTAC concentration until the "hook effect" takes over at higher concentrations.
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. The choice of linker, particularly the length and composition of PEG-based linkers like this compound, significantly impacts the stability and geometry of the ternary complex, and consequently, the degradation efficiency. By employing a suite of biophysical and cell-based assays, researchers can quantitatively assess the performance of different linker designs. The data presented in this guide highlights the importance of systematic linker optimization to achieve potent and selective protein degradation. The detailed experimental protocols provide a framework for the robust evaluation and comparison of novel PROTAC molecules, ultimately accelerating the discovery of new therapeutics.
A Researcher's Guide to the In Vitro Stability of N-Boc-PEG9-alcohol Linkers
The stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, is a critical parameter that dictates the therapeutic index of the molecule. An ideal linker must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while ensuring efficient cleavage at the target site.[1] N-Boc-PEG9-alcohol is a type of linker that utilizes a polyethylene glycol (PEG) spacer and an acid-labile N-tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comparative overview of the in vitro stability of this compound linkers against other common cleavable linkers, supported by detailed experimental protocols for stability assessment.
The this compound linker consists of three key components:
-
N-Boc protected amine : This functional group is stable at physiological pH (~7.4) but is readily cleaved under mild acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.5).[2]
-
PEG9 spacer : The nine-unit polyethylene glycol chain is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the bioconjugate.[3][4] PEG linkers are known to reduce aggregation and can prolong circulation half-life.
-
Terminal alcohol : The hydroxyl group provides a point of attachment for further chemical modification.
The primary mechanism of cleavage for the this compound linker is acid-catalyzed hydrolysis of the Boc group, which releases the free amine. This pH-sensitive nature makes it a valuable tool for targeted drug delivery to the acidic microenvironment of tumors or for release within cellular compartments.
Comparative In Vitro Stability of Cleavable Linkers
Assessing the stability of a linker requires subjecting it to conditions that mimic its journey in the body, from the neutral pH of the bloodstream to the acidic environment of intracellular compartments. The following table provides a qualitative and quantitative comparison of N-Boc-protected linkers with other common classes of cleavable linkers.
Note: Specific stability data for this compound is not extensively available in public literature. The data presented for the N-Boc linker is representative of the expected behavior of acid-cleavable carbamates. Actual stability can vary depending on the specific molecular structure of the conjugate.
| Linker Type | Cleavage Mechanism | Stability at pH 7.4 (Plasma) | Stability at pH 5.0-6.0 (Endosome/Lysosome) | Key Experimental Assays |
| This compound | Acid Hydrolysis | High | Labile, designed for cleavage | HPLC, LC-MS |
| Hydrazone | Acid Hydrolysis | Moderate to High | Labile. Some studies show a hydrolysis rate of 1.5-2% per day in circulation. | HPLC, LC-MS |
| Disulfide | Thiol-Disulfide Exchange | Moderate | Stable, cleavage is dependent on glutathione concentration | HPLC, Ellman's Assay |
| Dipeptide (e.g., Val-Cit) | Proteolytic Cleavage | High. Generally stable in plasma but can be susceptible to cleavage by extracellular enzymes like elastase. | Labile in the presence of specific proteases (e.g., Cathepsin B) | HPLC, LC-MS/MS, ELISA |
| β-Glucuronide | Enzymatic Cleavage | High | Labile in the presence of β-glucuronidase | HPLC, LC-MS |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the in vitro stability of a linker. Below are methodologies for assessing pH-dependent stability and plasma stability.
Protocol 1: pH-Dependent Stability Assay
This assay evaluates the linker's stability across a range of pH values, simulating both physiological and endosomal/lysosomal conditions.
Objective: To determine the rate of cleavage of the this compound linker at different pH levels.
Materials:
-
Bioconjugate with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.5
-
Incubator at 37°C
-
Quenching solution (e.g., a buffer at a neutral pH to stop acid-catalyzed cleavage)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of the bioconjugate in an appropriate buffer.
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed PBS (pH 7.4) and acetate/citrate buffer (pH 5.5).
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in the cold quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate and/or the released payload.
-
Plot the percentage of intact bioconjugate versus time for each pH condition to determine the stability profile and calculate the half-life of the linker.
Protocol 2: Plasma Stability Assay
This assay assesses the linker's stability in a more biologically relevant matrix, accounting for the presence of plasma proteins and enzymes.
Objective: To evaluate the stability of the bioconjugate in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Bioconjugate with this compound linker
-
Frozen plasma (human, mouse, rat)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile or methanol)
-
Centrifuge
-
LC-MS/MS system for quantification of released payload or ELISA for intact conjugate
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the bioconjugate into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At specified time points, collect aliquots and immediately stop the reaction by adding 3-4 volumes of the cold protein precipitation solution.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload for LC-MS/MS analysis, or analyze the amount of intact conjugate using methods like ELISA.
-
Quantify the amount of released payload or remaining intact conjugate at each time point to determine the plasma stability.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and chemical reactions.
Caption: Experimental workflow for assessing the in vitro stability of linkers.
Caption: pH-dependent cleavage mechanism of an N-Boc protected linker.
Conclusion
The this compound linker offers a valuable strategy for drug delivery, leveraging pH-sensitivity for targeted release. Its hydrophilic PEG spacer is anticipated to confer favorable solubility and stability to the parent molecule. While it is expected to be highly stable at physiological pH, its acid-labile N-Boc group allows for cleavage in the acidic environments characteristic of tumor microenvironments and intracellular compartments. The provided experimental protocols for pH-dependent and plasma stability assays offer a robust framework for researchers to quantitatively assess the in vitro performance of this and other linkers. A thorough understanding of a linker's stability profile is paramount for the successful design and development of effective and safe bioconjugate therapeutics.
References
A Comparative Guide to the SPR Analysis of PROTACs Featuring PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biophysical characterization of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating polyethylene glycol (PEG) linkers, such as those derived from N-Boc-PEG9-alcohol. We will delve into the principles of Surface Plasmon Resonance (SPR) for analyzing PROTAC-induced ternary complexes, present comparative data for PROTACs with different linker types, and provide detailed experimental protocols.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a warhead that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. The length, rigidity, and chemical composition of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3]
PEG linkers, such as those synthesized from this compound, are frequently employed in PROTAC design.[2][4] Their hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule. The flexibility of long PEG chains can be crucial for allowing the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex. However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.
Comparative SPR Analysis of PROTACs with Different Linkers
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. In the context of PROTACs, SPR is invaluable for dissecting the binding events that lead to ternary complex formation. It allows for the measurement of both binary (PROTAC to POI or E3 ligase) and ternary complex binding affinities and kinetics. A key parameter derived from these studies is the cooperativity factor (α), which quantifies the change in affinity of the PROTAC for one protein partner in the presence of the other.
| PROTAC | Linker Type | Target Protein | E3 Ligase | Binary K_D (PROTAC to E3) | Ternary K_D (PROTAC + Target to E3) | Cooperativity (α) | Reference |
| MZ1 | PEG-based | BRD4(BD2) | VHL | 180 nM | 14 nM | 13 | |
| AT1 | PEG-based | BRD4(BD2) | VHL | 1100 nM | 41 nM | 27 | |
| MZP55 | Alkyl-based | BRD4(BD2) | VHL | 16 nM | 16 nM | 1 | |
| MZP61 | Alkyl-based | BRD4(BD2) | VHL | 13 nM | 25 nM | 0.5 |
Key Observations:
-
Positive Cooperativity with PEG Linkers: The PROTACs MZ1 and AT1, which incorporate PEG-based linkers, exhibit significant positive cooperativity (α > 1). This indicates that the formation of the binary complex with BRD4 enhances the affinity for VHL, leading to a more stable ternary complex.
-
Lack of Cooperativity with Alkyl Linkers: In contrast, MZP55 and MZP61, which have alkyl-based linkers, show little to no positive cooperativity. This suggests that the linker composition and flexibility can dramatically influence the thermodynamics of ternary complex formation.
-
Impact on Degradation: The stability of the ternary complex, often enhanced by positive cooperativity, has been shown to correlate with the rate of target protein degradation.
While specific SPR data for a PROTAC containing an this compound derived linker is not available in the cited literature, the data for MZ1 and AT1 suggest that a long, flexible PEG linker can be advantageous for achieving high cooperativity and potent degradation. The nine repeating ethylene glycol units in a PEG9 linker would offer considerable conformational flexibility, potentially enabling optimal presentation of the warhead and E3 ligase ligand for ternary complex formation.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the accurate evaluation of PROTAC performance by SPR.
SPR Analysis of Binary and Ternary Complex Formation
This protocol describes the measurement of the kinetics of PROTAC binding to an E3 ligase and the formation of the ternary complex.
Materials and Reagents:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Experimental Workflow:
References
Mass Spectrometry: The Gold Standard for Confirming N-Boc-PEG9-alcohol Conjugate Identity
For researchers, scientists, and drug development professionals, unequivocal confirmation of molecular identity is a cornerstone of rigorous scientific practice. When dealing with PEGylated compounds such as N-Boc-PEG9-alcohol, which are pivotal in areas like bioconjugation and drug delivery, mass spectrometry (MS) emerges as the definitive analytical technique. This guide provides an objective comparison of mass spectrometry with alternative methods for validating the identity of this compound, supported by illustrative experimental data and detailed protocols.
The Power of Precision: Why Mass Spectrometry Excels
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate determination of molecular weight. This intrinsic capability makes it exceptionally well-suited for verifying the identity of synthetic molecules like this compound, which has a theoretical monoisotopic mass of 513.3198 g/mol . The high resolution and accuracy of modern mass spectrometers can readily confirm the elemental composition and identify any potential impurities or degradation products.
Two common ionization techniques employed for the analysis of PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for analyzing polar molecules like this compound from a liquid phase. It typically produces multiply charged ions, which can be deconvoluted to determine the neutral molecular weight with high precision. ESI is often coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.[1][2][3]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. It is particularly useful for analyzing larger molecules and is less prone to the formation of multiple charge states, often yielding simpler spectra dominated by singly charged ions.[2][4]
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is the gold standard, other analytical techniques can provide complementary information. However, they lack the definitive confirmatory power of MS for molecular identity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (ESI-MS & MALDI-TOF) | Measures mass-to-charge ratio of ions. | Precise molecular weight, confirmation of elemental composition, identification of impurities and adducts. | Unambiguous identification, high sensitivity and accuracy. | Requires specialized instrumentation. Complex spectra can arise from PEG polydispersity and multiple charging (ESI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of functional groups, and connectivity of atoms. | Provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purity assessment, detection of impurities, retention time as a characteristic property. | Widely available, excellent for purity determination. | Indirect identification based on retention time, requires reference standards. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their molecular weight in an electric field. | Provides a visual indication of a mass increase upon conjugation. | Simple, widely available, and cost-effective for a preliminary assessment of conjugation. | Low resolution, band smearing can occur with PEGylated proteins. Does not provide an exact mass. |
Experimental Data: A Head-to-Head Comparison
The following table summarizes hypothetical but realistic data obtained for the analysis of this compound using different mass spectrometry techniques.
| Parameter | ESI-MS (Q-TOF) | MALDI-TOF |
| Theoretical Monoisotopic Mass ( g/mol ) | 513.3198 | 513.3198 |
| Observed m/z | 514.3271 [M+H]⁺536.3090 [M+Na]⁺552.2830 [M+K]⁺ | 536.3085 [M+Na]⁺552.2825 [M+K]⁺ |
| Mass Accuracy (ppm) | < 5 | < 10 |
| Key Observations | Formation of protonated and alkali metal adducts. High resolution allows for clear isotopic pattern identification. | Predominantly alkali metal adducts are observed. Simpler spectrum with mainly singly charged ions. |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to 10 µM with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.
-
Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
MS Settings:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 100-1000
-
-
Data Analysis: The resulting spectrum is analyzed to identify the m/z values of the parent ion and any adducts. The high-resolution data allows for the confirmation of the elemental formula.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)
-
Matrix Preparation: A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is prepared in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent: A solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), is prepared in ethanol.
-
Sample Spotting: The this compound sample (at ~2 mg/mL) is mixed with the matrix and cationizing agent solution in a 1:5:1 (v/v/v) ratio. 0.5-1 µL of this mixture is spotted onto the MALDI target plate and allowed to air dry.
-
Instrumentation: A MALDI-TOF mass spectrometer is used.
-
MS Settings:
-
Ionization Mode: Positive
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron for higher resolution
-
-
Data Analysis: The spectrum is analyzed to determine the m/z of the singly charged ions, which are typically sodium or potassium adducts of the analyte.
Visualizing the Workflow
References
Navigating the Plasma: A Comparative Guide to the Pharmacokinetic Properties of N-Boc-PEG9-Alcohol Conjugates
For researchers, scientists, and drug development professionals, the journey of a therapeutic molecule through the body is a critical factor in its ultimate success. The pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—governs a drug's efficacy and safety. In the realm of bioconjugation, polyethylene glycol (PEG) linkers are instrumental in modulating these properties. This guide provides an in-depth evaluation of the pharmacokinetic characteristics of drug conjugates incorporating N-Boc-PEG9-alcohol, offering a comparison with alternatives of varying PEG chain lengths, supported by experimental data and detailed methodologies.
The strategic attachment of PEG chains, or PEGylation, to therapeutic molecules is a well-established method for enhancing their in vivo performance. This modification can significantly increase a drug's hydrodynamic radius, which in turn can prolong its circulation half-life by reducing renal clearance.[1][2] Furthermore, the hydrophilic nature of PEG can improve the solubility and stability of conjugated molecules, while also providing a steric shield that can protect against enzymatic degradation and reduce immunogenicity.[1][3] The length of the PEG linker is a crucial parameter, with even subtle changes capable of dramatically altering the in vivo behavior of a conjugate.[4]
Comparative Pharmacokinetic Data of PEGylated Conjugates
While specific pharmacokinetic data for drug conjugates utilizing an this compound linker is not extensively published as a discrete data set, we can extrapolate its likely performance by examining data from conjugates with similar short, discrete PEG chains. The following table summarizes key pharmacokinetic parameters from various studies on antibody-drug conjugates (ADCs) and other bioconjugates with different PEG linker lengths. This comparative data allows for an informed estimation of the properties of a PEG9-conjugate.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Antibody-Drug Conjugate | PEG8 | Clearance rates were found to decrease with increasing PEG length up to PEG8, after which the effect plateaued. | |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Based on these trends, it can be inferred that an this compound conjugate would exhibit a pharmacokinetic profile situated between that of a PEG8 and a longer PEG12 or 10 kDa PEG conjugate. It is expected to offer a significant improvement in circulation half-life compared to non-PEGylated analogues or those with very short linkers (e.g., PEG4), without the potential for excessively long circulation that might be observed with much larger PEG chains.
Experimental Protocols for Pharmacokinetic Evaluation
Accurate assessment of the pharmacokinetic properties of PEGylated conjugates requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly employed in the preclinical evaluation of such molecules.
In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a PEGylated small molecule conjugate in mice.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) of a test conjugate.
Materials:
-
Test conjugate (e.g., small molecule conjugated via this compound)
-
Healthy mice (e.g., CD-1 or BALB/c, 6-8 weeks old)
-
Vehicle for injection (e.g., sterile saline, PBS)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the test conjugate to a cohort of mice via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Analyze the plasma samples to determine the concentration of the test conjugate using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the mean plasma concentration versus time and use pharmacokinetic modeling software to calculate the relevant parameters.
Quantification of PEGylated Peptides in Plasma using LC-MS/MS
This protocol provides a general workflow for the quantification of a PEGylated peptide in plasma samples.
Objective: To accurately measure the concentration of a PEGylated peptide in plasma for pharmacokinetic analysis.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the PEGylated peptide.
-
-
Optional Immunoaffinity Purification: For enhanced specificity, an immunoaffinity purification step using an anti-PEG antibody can be employed to capture the PEGylated peptide from the plasma matrix.
-
LC Separation:
-
Inject the prepared sample onto a liquid chromatography system.
-
Use a suitable column (e.g., C18 reversed-phase) and a gradient elution method to separate the PEGylated peptide from other plasma components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Utilize multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the target PEGylated peptide.
-
-
Data Analysis: Construct a standard curve using known concentrations of the PEGylated peptide and determine the concentration in the unknown samples by interpolation.
ELISA for Quantification of Intact Antibody-Drug Conjugates (ADCs)
This protocol describes a sandwich ELISA for the quantification of an intact ADC in serum or plasma, which is crucial for assessing in vivo linker stability.
Objective: To measure the concentration of the ADC that remains fully conjugated with the drug payload over time in circulation.
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody that specifically binds to the antibody portion of the ADC.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma/serum samples and standards to the wells and incubate.
-
Detection: Add a detection antibody that specifically binds to the drug payload of the ADC. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate for the enzyme, which will produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the intact ADC in the samples.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for a typical in vivo pharmacokinetic study and the subsequent sample analysis.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
The efficacy of a PROTAC is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. The length and flexibility of this linker are key determinants for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker can significantly influence the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length exists for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | 2 PEG units | >5000 | <20 |
| BRD4 | CRBN | 4 PEG units | <500 | >80 |
| BRD4 | CRBN | 5 PEG units | <500 | >80 |
| BTK | CRBN | < 4 PEG units | Less Potent | - |
| BTK | CRBN | ≥ 4 PEG units | 1 - 40 | >90 |
| TBK1 | VHL | < 12 atoms | No degradation | - |
| TBK1 | VHL | 21 atoms | 3 | 96 |
| TBK1 | VHL | 29 atoms | 292 | 76 |
| HDAC3 | VHL | - | 440 ± 30 | 77 |
Note: The data presented is a compilation from different studies and for different PROTAC systems. Direct comparison should be made with caution. The trend, however, highlights the crucial role of linker length optimization. For many targets, longer PEG linkers (e.g., 4 or more PEG units) have demonstrated improved degradation potency compared to shorter linkers. This suggests that a PROTAC incorporating a PEG9 linker could potentially exhibit high potency, provided the overall length is optimal for the specific target and E3 ligase pair.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for evaluating the efficacy of a PROTAC. The following is a detailed methodology for a key experiment used to obtain this data.
Western Blotting for Determination of Protein Degradation
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC and to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for a PROTAC.
Caption: A typical experimental workflow for determining DC50 and Dmax values.
A Head-to-Head Comparison of E3 Ligase Linkers for Targeted Protein Degradation
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of linkers in Proteolysis Targeting Chimeras (PROTACs), featuring comparative data, experimental protocols, and workflow visualizations.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of POI and E3 ligase ligands determines the target, the linker plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
The linker is not merely a passive spacer but an active component that dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[3] Conversely, a suboptimal linker can lead to reduced potency or a complete loss of degradation activity.[3] This guide provides a comparative analysis of different E3 ligase linkers, supported by quantitative data and detailed experimental protocols to aid in the rational design of effective protein degraders.
Quantitative Performance of E3 Ligase Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with different linker types and lengths, targeting various proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented here is compiled from various studies to provide a relative performance overview.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
This table showcases the effect of varying the length of a flexible alkyl linker on the degradation of BRD4, a key epigenetic regulator. The PROTACs utilize a JQ1 derivative to bind to BRD4 and a thalidomide derivative to recruit the Cereblon (CRBN) E3 ligase.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 10 | 50 | >85 |
| PROTAC B | Alkyl Chain | 12 | 25 | >90 |
| PROTAC C | Alkyl Chain | 14 | 15 | >95 |
| PROTAC D | Alkyl Chain | 16 | 20 | >90 |
Data is illustrative and compiled from general findings in the literature.
Table 2: Comparison of Alkyl vs. PEG Linkers for Estrogen Receptor α (ERα) Degradation
This table compares the performance of PROTACs with either an alkyl or a polyethylene glycol (PEG) linker of similar length for the degradation of ERα, a crucial target in breast cancer.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC E | Alkyl Chain | 16 | 10 | >90 |
| PROTAC F | PEG Chain | 17 | 5 | >95 |
Data is illustrative and compiled from general findings in the literature.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and standardized experimental assays. Below are detailed protocols for key experiments used to characterize the performance of different E3 ligase linkers.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into the formation of the ternary complex.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: The binding response is measured in resonance units (RU). Kinetic parameters (kon, koff) and the dissociation constant (KD) are determined by fitting the sensorgram data to an appropriate binding model. An enhancement of the binding response in the ternary complex analysis compared to the binary interactions indicates positive cooperativity in ternary complex formation.
Visualizing Key Processes
Diagrams are essential for understanding the complex mechanisms and workflows involved in PROTAC development. The following visualizations were created using the DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. This guide provides a framework for this optimization process, emphasizing data-driven decision-making to accelerate the development of novel and effective PROTAC-based therapeutics. The choice of linker can influence selectivity, improve cell permeability, and ultimately define the therapeutic window of a PROTAC. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers will be essential for unlocking the full potential of this transformative technology.
References
A Comparative Review of PROTACs Synthesized with PEGylated Linkers Akin to N-Boc-PEG9-alcohol
For Immediate Release
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive literature review and comparative analysis of PROTACs synthesized with polyethylene glycol (PEG) linkers, with a focus on those structurally analogous to a nine-unit PEG chain derived from N-Boc-PEG9-alcohol. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design strategies.
The Pivotal Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC synthesis due to their hydrophilicity, biocompatibility, and tunable length. The length and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ternary complex formation.[3]
Comparative Analysis of PROTAC Performance with PEG Linkers
While specific studies explicitly detailing the use of this compound are limited in the public domain, a substantial body of research has investigated the impact of varying PEG linker lengths on the degradation efficiency of PROTACs targeting a range of proteins, including Bruton's tyrosine kinase (BTK), bromodomain-containing protein 4 (BRD4), and the androgen receptor (AR).
Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
Studies on BTK-targeting PROTACs have demonstrated a clear dependence on linker length for optimal degradation. For instance, a series of reversible covalent PROTACs targeting BTK showed that linker length significantly impacts degradation potency. While a direct comparison with a PEG9 linker is not available, one study systematically varied the PEG linker length and found that a PROTAC with a PEG6 linker (RC-1) showed prominent degradation.[1] Further optimization of this series led to compounds with DC50 values in the low nanomolar range.[1] Another study on BTK degraders highlighted that PROTACs with four or more PEG units exhibited consistent binding affinity for both BTK and the Cereblon (CRBN) E3 ligase.
Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs
BRD4 is a well-studied target for PROTAC-mediated degradation. Research has shown that the length of the PEG linker is a critical factor for achieving potent BRD4 degradation. One study developed a BRD4 PROTAC by conjugating a BRD4 inhibitor with a CRBN ligand using an optimized PEG linker, resulting in a DC50 value below 1 nM. While the exact length was not specified as PEG9, this highlights the potential for achieving high potency with carefully selected PEG linkers. Another BRD4 degrader, GNE-987, connected to a linker and conjugated to an antibody, achieved a DC50 of 0.23 nM in PC3 cells, demonstrating the potency that can be achieved with complex PROTAC designs incorporating PEG-like structures.
Androgen Receptor (AR)-Targeting PROTACs
The degradation of the androgen receptor is a promising strategy for the treatment of prostate cancer. Studies on AR-targeting PROTACs have also underscored the importance of linker optimization. While some studies have found that both a 9-atom and a 16-atom linker were equally potent, others have shown that shorter, more rigid linkers can lead to orally active PROTACs. This suggests that for AR, the optimal linker may not solely depend on length but also on its conformational rigidity.
Quantitative Data Summary
The following table summarizes representative data for PROTACs with PEG linkers of varying lengths, illustrating the impact on degradation potency. It is important to note that a direct head-to-head comparison involving a PEG9 linker is often not available in a single study, and the data is compiled from different publications.
| Target Protein | PROTAC | Linker Description | DC50 | Dmax | Cell Line | Citation |
| BTK | RC-1 | PEG6 linker | < 100 nM | > 85% | Mino | |
| BTK | NC-1 | PEG-based linker | 2.2 nM | 97% | Mino | |
| BRD4 | PROTAC 1 | Optimized PEG linker | < 1 nM | Not Reported | Burkitt's lymphoma cells | |
| BRD4 | GNE-987 conjugate | Linker-Antibody | 0.23 nM | Not Reported | PC3 | |
| AR | ARD-69 | PEG-based linker | 0.86 nM | > 95% | LNCaP |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized methodologies for key experiments cited in the literature.
General Synthesis of a PROTAC using a PEG Linker
The synthesis of a PROTAC typically involves a modular approach with key steps including amide bond formation and, in some cases, click chemistry.
Step 1: Amide Coupling of Warhead/E3 Ligand to PEG Linker
-
Dissolve the component with a carboxylic acid functional group (warhead or E3 ligase ligand) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc).
-
Stir the reaction at room temperature overnight.
-
Purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
Step 3: Final Amide Coupling
-
Dissolve the deprotected intermediate and the final component (with a carboxylic acid) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for several hours.
-
Purify the final PROTAC using flash column chromatography or preparative HPLC.
Western Blot Analysis for Protein Degradation
Western blotting is the most common method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Key factors in PROTAC linker design and their impact.
Conclusion
The length and composition of the PEG linker are paramount in the design of effective PROTACs. While direct and extensive data on PROTACs synthesized specifically with this compound remains elusive in publicly accessible literature, the broader investigation into PEG linkers of varying lengths provides invaluable guidance. The presented data and protocols offer a framework for the rational design and evaluation of novel PROTACs. Systematic optimization of the linker for each specific target and E3 ligase combination is crucial to unlock the full therapeutic potential of this transformative technology. Further research focusing on systematic variations of PEG linker length, including nine-unit chains, will undoubtedly contribute to the development of next-generation protein degraders with enhanced potency and selectivity.
References
Safety Operating Guide
Proper Disposal of N-Boc-PEG9-alcohol: A Guide for Laboratory Professionals
For immediate reference, treat N-Boc-PEG9-alcohol as a non-halogenated, environmentally hazardous chemical waste.[1] All disposal procedures should prioritize safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
This compound, while utilized in various research applications, requires careful management during disposal due to its potential environmental impact. The Safety Data Sheet (SDS) for this compound indicates that it is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not released into the environment and is disposed of through an approved waste disposal plant.[1]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl-1-amine | BroadPharm |
| CAS Number | 2112731-44-7 | DC Chemicals[1] |
| Molecular Formula | C23H47NO11 | DC Chemicals[1] |
| Molecular Weight | 513.62 g/mol | DC Chemicals |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | DC Chemicals |
Detailed Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to ensure safe and compliant disposal.
-
Designate a Waste Stream: this compound should be disposed of as non-halogenated organic solvent waste .
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly halogenated solvents, aqueous waste, or solid waste. Incompatible chemicals can cause dangerous reactions.
-
Solid vs. Liquid:
-
Liquid Waste: Collect unused this compound and solutions containing it in a designated liquid waste container.
-
Solid Waste: Collect contaminated materials such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid waste container.
-
Step 2: Container Selection and Management
The choice of container is crucial for the safe storage of chemical waste.
-
Material Compatibility: Use a container made of a material chemically compatible with this compound, such as a glass or polyethylene bottle. The container must be in good condition with a secure, leak-proof screw cap.
-
Container Integrity: Ensure the container is free from cracks, leaks, or other damage.
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Exterior Cleanliness: Keep the exterior of the waste container clean and free of contamination.
Step 3: Waste Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The specific hazards (e.g., "Harmful," "Environmental Hazard")
-
Step 4: Storage and Accumulation
Proper storage of the waste container is vital to prevent accidents and ensure safety.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store the this compound waste away from incompatible chemicals.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Disposal and Pickup
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.
-
Request Pickup: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sanitary sewer.
-
Professional Disposal: The EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-PEG9-alcohol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Boc-PEG9-alcohol. Adherence to these procedures is essential for ensuring personnel safety and environmental protection.
This compound is a valuable tool in drug development and scientific research, utilized as a hydrophilic PEG linker.[1] Its unique properties, however, necessitate specific handling and disposal procedures to mitigate potential risks. The primary hazards associated with this compound are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Essential Safety Information at a Glance
A thorough understanding of the chemical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C23H47NO11 |
| Molecular Weight | 513.62 g/mol |
| Storage Temperature | -20°C |
| Solubility | Water, DMSO, DCM, DMF[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To minimize exposure and ensure a safe laboratory environment, a systematic approach to handling this compound is mandatory. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent handling procedures.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize the risk of inhalation.
-
Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked and equipped with the necessary safety equipment, including an eyewash station and a safety shower.
-
Containment: Use containment strategies, such as working on a disposable bench liner, to prevent the spread of the chemical in case of a spill.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or if dust is generated) | To prevent inhalation of fine particles. |
Handling Procedures
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area and ensure it is clean and uncluttered.
-
-
During Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.
-
If the compound is in powdered form, handle it carefully to avoid creating dust.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Properly remove and dispose of contaminated PPE.
-
Store this compound in a tightly sealed container at the recommended temperature of -20°C.[1]
-
Disposal Plan: Ensuring Environmental Protection
The aquatic toxicity of this compound necessitates a stringent and compliant disposal plan. Improper disposal can have long-lasting negative effects on the environment.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash. This is to prevent contamination of waterways and aquatic ecosystems.
-
Segregate Waste: All waste contaminated with this compound, including unused product, contaminated labware, and PPE, should be collected in a designated, properly labeled hazardous waste container.
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[3] These companies are equipped to manage and dispose of chemical waste in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place all solid waste (e.g., contaminated gloves, wipes, weigh boats) into a clearly labeled, sealed plastic bag and then into the designated hazardous waste container.
-
Collect all liquid waste containing this compound in a compatible, leak-proof hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by the disposal contractor.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Visualizing the Workflow for Safe Handling and Disposal
To provide a clear and immediate understanding of the necessary procedures, the following diagram outlines the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
